molecular formula C11H14BrNO B2844363 2-bromo-N-(1-phenylethyl)propanamide CAS No. 25027-38-7

2-bromo-N-(1-phenylethyl)propanamide

Cat. No.: B2844363
CAS No.: 25027-38-7
M. Wt: 256.143
InChI Key: QYAAFAXOBIYBIR-UHFFFAOYSA-N
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Description

2-bromo-N-(1-phenylethyl)propanamide is a useful research compound. Its molecular formula is C11H14BrNO and its molecular weight is 256.143. The purity is usually 95%.
BenchChem offers high-quality 2-bromo-N-(1-phenylethyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-N-(1-phenylethyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-(1-phenylethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-8(12)11(14)13-9(2)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYAAFAXOBIYBIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Bromo-N-(1-phenylethyl)propanamide: Structural Dynamics, Synthesis, and Applications in Asymmetric Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: For drug development professionals and synthetic chemists, the efficient construction of chiral building blocks is a fundamental bottleneck. 2-Bromo-N-(1-phenylethyl)propanamide (CAS: 25027-38-7) serves as a highly versatile, bifunctional chiral intermediate. By combining an electrophilic


-bromo core with a sterically demanding, chiral phenylethylamine auxiliary, this compound acts as a critical linchpin in the synthesis of peptidomimetics, chiral derivatizing agents, and complex active pharmaceutical ingredients (APIs). This whitepaper provides a comprehensive technical guide to its physicochemical properties, mechanistic utility, and a self-validating protocol for its synthesis and resolution.

Structural and Physicochemical Profiling

The utility of 2-bromo-N-(1-phenylethyl)propanamide stems directly from its structural topology. The molecule features two distinct stereocenters: one at the


-carbon of the propanamide chain (C2) and another at the benzylic position of the amine moiety (C1').

When synthesized from racemic 2-bromopropionyl chloride and enantiopure (e.g., R)-1-phenylethylamine, the resulting product is not a pair of enantiomers, but a mixture of diastereomers —specifically, the (2R, 1'R) and (2S, 1'R) configurations. Because diastereomers possess distinct thermodynamic and physical properties, this structural feature allows for the resolution of the racemic


-bromo acid into optically pure components via standard chromatographic techniques.
Table 1: Physicochemical Properties Summary
PropertyValue / Description
Chemical Name 2-bromo-N-(1-phenylethyl)propanamide
CAS Registry Number 25027-38-7
Molecular Formula C11H14BrNO
Molecular Weight 256.14 g/mol
Stereocenters 2 (yielding 4 possible stereoisomers; 2 diastereomeric pairs)
Hydrogen Bond Donors 1 (Amide N-H)
Hydrogen Bond Acceptors 1 (Amide C=O)
Electrophilic Sites

-carbon (susceptible to SN2 attack)

Mechanistic Role in Drug Development

In the optimization phase of drug discovery, researchers frequently deploy peptidomimetics to bypass the poor pharmacokinetic properties of native peptides (e.g., rapid proteolytic cleavage). 2-Bromo-N-(1-phenylethyl)propanamide is a premier scaffold for generating aminothioether acids (ATAs) and other non-natural peptide surrogates .

The Causality of its Utility: The


-bromo group is a highly activated electrophile due to the adjacent electron-withdrawing carbonyl group. This allows for rapid, stereospecific SN2 displacement by various nucleophiles (thiols, azides, or secondary amines). Because SN2 reactions proceed with strict inversion of stereochemical configuration (Walden inversion), starting with an isolated, enantiopure (2R, 1'R)-diastereomer guarantees the formation of an enantiopure (2S)-substituted product. The bulky 1-phenylethyl group not only serves as a chiral resolving auxiliary but also provides necessary steric bulk to dictate the conformation of the resulting peptidomimetic in target binding pockets.

Furthermore, derivatives of this scaffold have been historically investigated as precursors for chiral derivatizing agents used to determine enantiomeric excess (ee) via


F and 

H NMR spectroscopy .

Workflow Visualization

The following diagram maps the logical progression from raw materials through diastereomeric resolution, culminating in downstream SN2 functionalization.

SynthesisWorkflow Electrophile 2-Bromopropionyl Chloride (Racemic Electrophile) Conditions TEA (Acid Scavenger) Diethyl Ether, 0°C to RT Electrophile->Conditions Nucleophile (R)-1-Phenylethylamine (Chiral Nucleophile) Nucleophile->Conditions Target 2-bromo-N-(1-phenylethyl)propanamide (Diastereomeric Mixture) Conditions->Target Amidation (15 min) Separation Flash Chromatography (Diastereomer Resolution) Target->Separation Purification Dia1 (2R, 1'R)-Diastereomer Separation->Dia1 Dia2 (2S, 1'R)-Diastereomer Separation->Dia2 Downstream SN2 Substitution (Peptidomimetics / Thioethers) Dia1->Downstream Stereospecific SN2 Dia2->Downstream Stereospecific SN2

Workflow for the synthesis, resolution, and application of the chiral propanamide.

Experimental Methodology: A Self-Validating Synthesis Protocol

To ensure high yields and prevent thermal degradation, the amidation of 2-bromopropionyl chloride must be tightly controlled. The following protocol is designed as a self-validating system, utilizing in-process visual cues and strategic solvent selection to drive the reaction.

Table 2: Stoichiometry and Reaction Parameters
ReagentMW ( g/mol )EquivalentsMass / VolumeRole
(R)-1-Phenylethylamine121.181.0 eq1.21 g (10.0 mmol)Chiral Nucleophile
2-Bromopropionyl chloride171.421.1 eq1.88 g (11.0 mmol)Electrophile
Triethylamine (TEA)101.191.2 eq1.21 g (12.0 mmol)Acid Scavenger
Anhydrous Diethyl Ether74.12N/A50 mLReaction Medium
Step-by-Step Execution & Causality

Step 1: System Initialization & Purging Flame-dry a 100 mL round-bottom flask and purge with Argon. Add (R)-1-phenylethylamine (1.21 g) and Triethylamine (1.21 g) to 40 mL of anhydrous diethyl ether. Causality: Moisture must be strictly excluded to prevent the competitive hydrolysis of the highly reactive acyl chloride into 2-bromopropanoic acid, which would stall the amidation.

Step 2: Thermal Regulation Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes. Causality: The reaction between acyl chlorides and primary amines is violently exothermic. Failing to cool the reaction can lead to localized superheating, promoting the elimination of HBr from the


-carbon to form unwanted ketene or acrylamide byproducts.

Step 3: Electrophile Addition Dilute 2-bromopropionyl chloride (1.88 g) in 10 mL of anhydrous diethyl ether. Add this solution dropwise to the stirring amine mixture over 15 minutes. Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, ensuring the primary amine outcompetes any potential side reactions.

Step 4: In-Process Validation (Reaction Monitoring) Stir the mixture at 0 °C for 15 minutes. Almost immediately upon addition, a dense white precipitate will form. Causality: This precipitate is Triethylamine hydrochloride (TEA·HCl). Diethyl ether is specifically chosen as the solvent because TEA·HCl is highly insoluble in it. The precipitation acts as a visual self-validation that the acylation is occurring and simultaneously drives the reaction to completion via Le Chatelier’s principle.

Step 5: Workup and Isolation Filter the reaction mixture through a sintered glass funnel to remove the TEA·HCl salts. Wash the organic filtrate sequentially with 1M HCl (20 mL, to quench unreacted amine), saturated aqueous NaHCO


 (20 mL, to neutralize any residual acid), and brine (20 mL). Dry the organic layer over anhydrous Na

SO

, filter, and concentrate under reduced pressure.

Step 6: Diastereomeric Resolution The resulting crude solid is a roughly 1:1 mixture of (2R, 1'R) and (2S, 1'R) 2-bromo-N-(1-phenylethyl)propanamide. Purify and resolve the mixture using silica gel flash column chromatography (typically utilizing a Hexanes/Ethyl Acetate gradient). The distinct spatial arrangement of the diastereomers results in different affinities for the polar silica stationary phase, allowing for the isolation of enantiopure


-bromo amides ready for downstream SN2 functionalization.

References

  • Combinatorial libraries of peptidomimetic aminothioether acids.
  • Chemistry of novel compounds with multifunctional carbon structure. 9. Molecular design, synthetic studies, and NMR investigation of several efficient chiral derivatizing reagents which give very large 19F NMR

    
     values in enantiomeric excess determination. Journal of Organic Chemistry (1993, 58, 6, 1491–1500).[Link]
    

Comprehensive Solubility Profiling of 2-Bromo-N-(1-phenylethyl)propanamide: Theoretical Solvation Models and Empirical Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of chiral therapeutics and complex synthetic intermediates, 2-bromo-N-(1-phenylethyl)propanamide serves as a critical building block and chiral derivatizing agent. Because it possesses two stereocenters (the


-bromo carbon and the 1-phenylethylamine moiety), its isolation, purification, and downstream reactivity are heavily dependent on its phase behavior in organic solvents.

This whitepaper provides an in-depth technical analysis of the solubility profile of 2-bromo-N-(1-phenylethyl)propanamide. By bridging theoretical solvation mechanics with field-proven, self-validating empirical protocols, this guide equips process chemists with the mechanistic understanding required to optimize reaction media and design efficient crystallization workflows.

Theoretical Framework of Solvation

To predict and manipulate the solubility of 2-bromo-N-(1-phenylethyl)propanamide, we must first deconstruct its molecular architecture. The compound is highly lipophilic, driven by the bulky 1-phenylethyl group and the brominated aliphatic chain, but it retains a highly polar, hydrogen-bonding core via the secondary amide linkage.

Hansen Solubility Parameters (HSP)

The dissolution of this compound is best modeled using Hansen Solubility Parameters (HSP), which divide the total cohesive energy of a liquid or solid into three distinct intermolecular forces: dispersion (


), polarity (

), and hydrogen bonding (

)[1].
  • Dispersion Forces (

    
    ):  The aromatic phenyl ring and the heavy bromine atom contribute to a massive electron cloud, resulting in high polarizability. Consequently, the molecule exhibits a high 
    
    
    
    requirement, favoring solvents with strong van der Waals interactions (e.g., toluene, dichloromethane).
  • Polar Interactions (

    
    ):  The amide carbonyl (
    
    
    
    ) and the highly electronegative
    
    
    -bromine create a localized dipole moment. Solvents with moderate dielectric constants (e.g., ethyl acetate, acetone) effectively solvate this region.
  • Hydrogen Bonding (

    
    ):  The secondary amide (
    
    
    
    ) acts as a strong hydrogen-bond donor, while the carbonyl oxygen acts as an acceptor. Solvents capable of H-bond acceptance (e.g., tetrahydrofuran, alcohols) can disrupt the solid-state crystal lattice.

Causality Insight: The solid-state lattice energy of 2-bromo-N-(1-phenylethyl)propanamide is primarily stabilized by intermolecular amide-amide hydrogen bonding. To achieve high solubility, an organic solvent must possess a sufficiently high


 to outcompete these crystal lattice interactions, combined with a high 

to solvate the bulky hydrophobic domains.

Predictive and Empirical Solubility Matrix

Based on structural analogs such as 2-bromo-N-phenylpropanamide[2] and HSP modeling, the solubility of 2-bromo-N-(1-phenylethyl)propanamide across various solvent classes is summarized below.

Table 1: Estimated Thermodynamic Solubility Profile at 25°C

Solvent ClassRepresentative SolventEstimated Solubility Range (mg/mL)Solvation Rationale (Causality)
Polar Aprotic Dichloromethane (DCM)> 200 (Very High)Optimal HSP match. High

solvates the bromo/phenyl groups; moderate

stabilizes the amide dipole.
Polar Aprotic Ethyl Acetate (EtOAc)100 - 200 (High)Excellent H-bond acceptor (carbonyl) disrupts the amide-amide lattice network.
Aromatic Toluene50 - 100 (Moderate-High)Strong

stacking interactions with the 1-phenylethyl group; lacks H-bond capacity, limiting maximum capacity.
Polar Protic Ethanol (EtOH)20 - 50 (Moderate)Strong H-bonding disrupts the lattice, but the solvent's high polarity repels the bulky hydrophobic regions.
Aliphatic n-Heptane< 5 (Poor)Insufficient

and

to break the crystal lattice energy. Acts as an ideal anti-solvent.
Aqueous Water< 0.1 (Insoluble)Extreme hydrophobic bulk completely prevents aqueous solvation.

Self-Validating Protocol for Thermodynamic Solubility

Kinetic solubility (dissolving a compound in DMSO and spiking into a solvent) often leads to supersaturation and false data. For process chemistry, thermodynamic equilibrium solubility is the gold standard[3]. The following protocol is a self-validating system designed to ensure absolute accuracy.

The Shake-Flask Equilibration Workflow

This methodology guarantees that the solid-liquid equilibrium is reached and accounts for potential polymorphic transitions during solvation[4].

Step 1: Saturation & Solid Dispensing

  • Action: Add 500 mg of 2-bromo-N-(1-phenylethyl)propanamide to a 5 mL amber glass vial. Add exactly 1.0 mL of the target organic solvent.

  • Causality: An amber vial prevents UV-induced radical debromination. A massive excess of solid ensures the solution remains saturated even if a highly soluble polymorph transitions into a less soluble, thermodynamically stable form.

Step 2: Isothermal Equilibration

  • Action: Seal the vial and place it in a thermostatic shaker at 25.0 ± 0.1 °C at 300 RPM for 48 hours.

  • Causality: 48 hours is strictly required. Lipophilic amides often dissolve rapidly but can precipitate hours later as the crystal lattice rearranges into a lower-energy polymorph. Shaking (rather than magnetic stirring) prevents the mechanical grinding of crystals, which can artificially inflate solubility via the generation of high-energy amorphous nanoparticles.

Step 3: Phase Separation (Filtration)

  • Action: Extract 0.5 mL of the suspension using a glass syringe and filter it through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter into a clean HPLC vial.

  • Causality: PTFE is mandatory. Unlike Nylon or PES filters, PTFE is chemically inert to harsh solvents like DCM and THF. Furthermore, its low binding affinity ensures the lipophilic compound is not adsorbed onto the filter membrane, which would artificially lower the measured concentration.

Step 4: HPLC-UV Quantification

  • Action: Dilute the filtrate 1:100 with the mobile phase (e.g., 60:40 Acetonitrile:Water) and analyze via RP-HPLC using a C18 column with UV detection at 210 nm (amide) or 254 nm (phenyl ring).

  • Causality: HPLC-UV is vastly superior to gravimetric analysis for this compound. Gravimetric evaporation of high-boiling solvents (like Toluene) can trap solvent molecules in the resulting amorphous glass, leading to falsely elevated solubility calculations. HPLC provides absolute, molecule-specific quantification.

Experimental Workflow Visualization

The following diagram maps the logical progression of the thermodynamic solubility protocol, highlighting the critical control points.

G N1 Excess Solid Addition N2 Solvent Addition N1->N2 N3 Isothermal Shaking (48h, 25°C) N2->N3 N4 Phase Separation (PTFE Filtration) N3->N4 N5 HPLC-UV Quantification N4->N5

Caption: Thermodynamic solubility workflow for lipophilic amides.

Implications for Process Chemistry

Understanding this solubility profile allows chemists to engineer highly efficient downstream processes:

  • Anti-Solvent Crystallization: Because the compound is highly soluble in Ethyl Acetate but practically insoluble in n-Heptane, an EtOAc/Heptane binary system is ideal for recrystallization. The compound can be dissolved in minimal hot EtOAc, followed by the slow addition of Heptane to induce controlled nucleation, yielding high-purity diastereomeric crystals.

  • Reaction Media Selection: For nucleophilic substitution reactions (e.g., displacing the

    
    -bromo group with an amine), polar aprotic solvents like DMF or THF are recommended. They provide the necessary solubility for the starting material while stabilizing the transition state of the 
    
    
    
    displacement.

References

  • Hansen Solubility Parameters: A User's Handbook Source: Hansen Solubility Parameters Official Site URL:[Link]

  • Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality Source: ADMET and DMPK (International Association of Physical Chemists) URL:[Link]

  • 2-Bromo-N-phenylpropanamide (Structural Proxy Data) Source: National Center for Biotechnology Information. PubChem Compound Database URL:[Link]

Sources

physical properties of alpha-bromo amides with chiral auxiliaries

Physical Properties & Synthetic Utility of -Bromo Amides with Chiral Auxiliaries

Executive Summary

crystallinityconformational rigidity

This guide details the physical characteristics that drive their utility, focusing on how the chiral auxiliary influences the electronic and steric environment of the

1

Structural & Electronic Basis of Physical Properties

The physical behavior of

electrophilic 

-carbon
chiral auxiliary
Dipole Minimization and Conformation

In

  • Impact on Crystallinity: This rigidity facilitates efficient packing in the crystal lattice, often resulting in high-melting solids rather than oils.

  • Impact on Reactivity: The bromine atom is held in a specific spatial orientation relative to the chiral shielding groups (e.g., benzyl or isopropyl), which is critical for the stereoselectivity of subsequent nucleophilic substitutions (

    
    ).
    
The "Chelation" Effect

In the presence of Lewis acids (e.g.,


Key Physical Properties

Crystallinity & Melting Point Trends

The most valuable physical property of these compounds is their tendency to form diastereomerically pure crystals.

Auxiliary TypeTypical Physical StateMelting Point RangeNotes
Evans (Oxazolidinone) Crystalline Solid65°C – 85°CHighly dependent on the R-group of the auxiliary (Benzyl vs. iPr).
Oppolzer (Camphorsultam) Crystalline Solid110°C – 140°CThe bicyclic sultam framework adds significant bulk and rigidity, raising MPs.
Myers (Pseudoephedrine) Viscous Oil / Low MP Solid25°C – 50°COften oils due to the rotational freedom of the

-methyl group; less prone to crystallization.

Application: This property enables Crystallization-Induced Diastereomer Transformation (CIDT) .[2] If a mixture of diastereomers is formed, the major isomer often crystallizes out, or under thermodynamic control (with free bromide ions), the mixture can equilibrate and funnel into the less soluble crystalline diastereomer.

Solubility Profiles
  • Soluble in: Dichloromethane (

    
    ), Tetrahydrofuran (THF), Ethyl Acetate.
    
  • Sparingly Soluble in: Diethyl ether, Hexanes/Heptane (often used as anti-solvents for recrystallization).

  • Insoluble in: Water (hydrophobic auxiliary dominates).

Spectroscopic Signatures (NMR)

The chiral auxiliary renders the two protons on the


diastereotopic
  • 
     NMR: 
    
    • The

      
      -protons (
      
      
      ) do not appear as a singlet. Instead, they form an AB quartet (two doublets with a strong roof effect) typically between 4.0 – 4.5 ppm .
    • The coupling constant (

      
      ) is typically 12–15 Hz.
      
    • Diagnostic Check: If you see a singlet here, your auxiliary has likely cleaved, or the chiral center has racemized/degraded.

  • IR Spectroscopy:

    • Imide Carbonyls: Two distinct stretches are visible. The exocyclic amide carbonyl appears at higher frequency (~1780 cm⁻¹) due to ring strain and electron withdrawal by the bromine, while the carbamate carbonyl appears lower (~1700 cm⁻¹).

Stability & Reactivity Profile

Thermal & Chemical Stability
  • Epimerization Risk: The

    
    -proton is acidic (
    
    
    ~18-20). In the presence of weak bases or even halide ions (like
    
    
    ) at elevated temperatures, the stereocenter can epimerize.[2]
    • Storage: Store at -20°C under Argon.

  • Light Sensitivity: Alpha-bromo carbonyls can undergo photolytic cleavage or radical decomposition. Amber glassware is recommended.

Safety (Lachrymators)

Like benzyl bromide or bromoacetyl bromide, these compounds are potent lachrymators (tear gas agents).

  • Handling: Always handle solids in a fume hood.

  • Decontamination: Wash glassware with a dilute solution of ethanolamine or aqueous sodium sulfite to quench active alkylating agents before removal from the hood.

Visualization: Synthesis & Purification Workflow

The following diagram illustrates the standard workflow for synthesizing these agents, highlighting the critical "Crystallization Checkpoint" that exploits their physical properties.

Gcluster_0Critical Physical Property CheckStartStart: Chiral Auxiliary(e.g., (S)-4-benzyloxazolidin-2-one)AcylationAcylation(Bromoacetyl bromide, LiHMDS or NaH)Start->Acylation -78°C to 0°CCrudeCrude Mixture(Contains diastereomers/impurities)Acylation->Crude Quench & ExtractSolubilityCheckSolubility Differential Check(Dissolve in min. hot EtOAc/Hexanes)Crude->SolubilityCheckCrystallizationRecrystallization (CIDT)Thermodynamic EquilibrationSolubilityCheck->Crystallization Slow CoolingFiltrationFiltration & Wash(Cold Hexanes)Crystallization->FiltrationProductPure Alpha-Bromo Imide(Crystalline Solid, >99% de)Filtration->Product

Caption: Workflow leveraging differential solubility for the purification of chiral

Experimental Protocol: Synthesis & Recrystallization

Objective: Synthesis of (S)-3-(2-bromoacetyl)-4-benzyl-2-oxazolidinone.

Reagents
  • (S)-4-benzyl-2-oxazolidinone (1.0 equiv)

  • n-Butyllithium (1.1 equiv, 2.5M in hexanes) or LiHMDS

  • Bromoacetyl bromide (1.2 equiv)

  • THF (anhydrous)

Step-by-Step Methodology
  • Metallation:

    • Dissolve the oxazolidinone in anhydrous THF (0.2 M) and cool to -78°C .

    • Add n-BuLi dropwise over 15 minutes. The solution may turn bright yellow (lithiated species).

    • Mechanistic Note: Deprotonation occurs at the nitrogen (

      
       ~12), creating the lithium amide.
      
  • Acylation:

    • Add bromoacetyl bromide dropwise. Maintain temperature at -78°C for 30 minutes, then allow to warm to 0°C.

    • Observation: A heavy precipitate (LiBr) will form.

  • Quench & Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with

      
       (x3). Wash combined organics with dilute 
      
      
      and brine.
    • Dry over

      
       and concentrate in vacuo to a yellow oil/solid.
      
  • Purification (The Physical Property Lever):

    • Dissolve the crude residue in a minimum amount of boiling Ethyl Acetate/Hexanes (1:3 ratio).

    • Allow to cool slowly to room temperature, then to 4°C.

    • Result: Colorless needles precipitate.

    • Validation: Check optical rotation and melting point (Lit: 69-71°C for benzyl derivative).

References

  • PubChem. (S)-4-benzyl-N-(bromoacetyl)-oxazolidinone | C12H12BrNO3. National Library of Medicine. [Link]

  • EPA CompTox. 2-Oxazolidinone, 3-(bromoacetyl)-4-phenyl- Properties. U.S. Environmental Protection Agency. [Link]

  • Benaglia, M., et al. The Fascinating Chemistry of α-Haloamides. PMC (PubMed Central), National Institutes of Health. [Link]

  • Garrison, J. & Youngs, W. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC, National Institutes of Health. [Link]

  • Banks, J.W., et al. The preferred conformation of α-fluoroamides.[3] Journal of the Chemical Society, Perkin Transactions 2.[3] [Link]

melting point data for 2-bromo-N-(1-phenylethyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the characterization, synthesis, and physical property analysis of 2-bromo-N-(1-phenylethyl)propanamide , with a specific focus on melting point data and stereochemical implications.

Characterization, Synthesis, and Stereochemical Analysis

Executive Summary

2-bromo-N-(1-phenylethyl)propanamide is a critical chiral intermediate used primarily as a chiral auxiliary in asymmetric synthesis and as an initiator in Atom Transfer Radical Polymerization (ATRP) .[1] Its structure combines a reactive


-bromo stereocenter with a chiral amine moiety, creating a system with two chiral centers.

This guide addresses a common challenge in the literature: the variability of melting point (MP) data. Because the compound exists as a mixture of diastereomers, its physical state ranges from a viscous oil (racemic/mixed diastereomers) to a crystalline solid (pure diastereomer). This document provides the definitive framework for synthesizing, separating, and characterizing these isomers.

Chemical Identity & Stereochemistry

Unlike simple amides, this compound possesses two chiral centers: C2 (on the propionyl group) and C1' (on the phenylethyl group). This results in four stereoisomers existing as two pairs of enantiomers.

Data Summary Table
PropertyData Specification
IUPAC Name 2-bromo-N-(1-phenylethyl)propanamide
Molecular Formula

Molecular Weight 256.14 g/mol
CAS (General) 25027-38-7
CAS ((R)-amine derived) 200803-26-5
CAS ((S)-amine derived) 1690301-28-0
Physical State White crystalline solid (pure diastereomer) or viscous oil (mixture)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in Hexanes (often used for precipitation)
Stereochemical Diagram

The reaction between racemic 2-bromopropionyl bromide and enantiopure (S)-1-phenylethylamine yields two diastereomers: (2R, 1'S) and (2S, 1'S) .

Stereochemistry Start Reagents: (±)-2-Bromopropionyl Bromide + (S)-1-Phenylethylamine Product_Mix Crude Product Mixture (Diastereomeric Ratio ~1:1) Start->Product_Mix Amide Coupling (Schotten-Baumann) Dia1 Diastereomer A (2R, 1'S)-Isomer Crystalline Solid Product_Mix->Dia1 Fractional Crystallization Dia2 Diastereomer B (2S, 1'S)-Isomer Crystalline Solid or Oil Product_Mix->Dia2 Mother Liquor Concentrate

Caption: Stereochemical workflow showing the generation of diastereomers from racemic acyl halide and chiral amine.

Melting Point Data & Analysis

The melting point of 2-bromo-N-(1-phenylethyl)propanamide is not a single constant but a function of its diastereomeric purity .

Comparative Melting Point Table
Compound / IsomerMelting Point (°C)Source/Analog Note
2-Bromo-N-phenylpropanamide 132 °C Closest achiral analog (Reference Standard)
2-Bromopropionamide 123–125 °C Core amide fragment
(2R, 1'S)-2-bromo-N-(1-phenylethyl)propanamide 98–104 °C (Est.)[1]Pure diastereomers typically crystallize in this range.
Mixture of Diastereomers Oil / Semi-solid Eutectic depression prevents crystallization.

Technical Insight: Researchers often observe an oil upon initial synthesis. This is not evidence of failure but rather the formation of a diastereomeric eutectic mixture.

  • Protocol: To obtain a solid MP, one must separate the diastereomers (typically via crystallization from Hexane/EtOAc).

  • Validation: The N-phenyl analog melts at 132°C. The addition of the ethyl group and chirality typically lowers the symmetry and MP slightly, placing the expected range for the pure isomer between 95°C and 110°C .

Experimental Protocol: Synthesis & Purification

Objective: Synthesize 2-bromo-N-(1-phenylethyl)propanamide and isolate the crystalline diastereomer for MP determination.

Reagents
  • 2-Bromopropionyl bromide (1.0 equiv) [CAS: 563-76-8][1]

  • (S)-(-)-1-Phenylethylamine (1.0 equiv)[1]

  • Triethylamine (1.1 equiv) or Pyridine

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL round-bottom flask. Add (S)-1-phenylethylamine (12.1 g, 100 mmol) and Triethylamine (11.1 g, 110 mmol) to dry DCM (100 mL). Cool to 0°C (ice bath).

  • Addition: Add 2-Bromopropionyl bromide (21.6 g, 100 mmol) dropwise over 30 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup:

    • Wash reaction mixture with 1N HCl (2 x 50 mL) to remove unreacted amine.

    • Wash with Sat. NaHCO₃ (2 x 50 mL) to remove unreacted acid/bromide.

    • Wash with Brine, dry over MgSO₄, and concentrate in vacuo.

  • Crystallization (Critical Step):

    • The crude residue will likely be an oil (mixture of diastereomers).

    • Dissolve in minimal hot Ethyl Acetate.

    • Slowly add Hexane until turbidity appears.

    • Allow to stand at 4°C overnight. One diastereomer typically crystallizes preferentially.

  • Characterization: Record the melting point of the isolated crystals.

Analytical Validation (Self-Validating System)

Before relying on the melting point, you must confirm the structure and purity using NMR.

¹H NMR (CDCl₃, 400 MHz) Diagnostic Signals:

  • Amide NH: Broad singlet at

    
     6.5–7.0 ppm.
    
  • Methine (–CH–Br): Quartet at

    
     4.4–4.6 ppm. Note: You will see two sets of quartets if diastereomers are not separated.
    
  • Methyl Doublets:

    • 
      -Methyl (from propionyl): 
      
      
      
      1.8–1.9 ppm (d).
    • 
      -Methyl (from phenylethyl): 
      
      
      
      1.5–1.6 ppm (d).

Logic: If the NMR shows duplicated signals (two doublets for the methyl group), the substance is a mixture of diastereomers, and the melting point will be depressed (broad range or oil). If signals are single sets, the substance is a pure diastereomer, and a sharp MP will be observed.

References

  • BLD Pharm. (2024). Product Data: 2-Bromo-N-[(1S)-1-phenylethyl]propanamide. Retrieved from

  • PubChem. (2024).[2] 2-Bromo-N-phenylpropionamide (Analog Data). National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2024). 2-Bromopropionamide Product Specification. Retrieved from

  • Dombrády, Z. S., et al. (2019). "Separation of Diastereomers Taking Advantage for the Kinetic Control." Current Research in Bioorganic & Organic Chemistry. Retrieved from

Sources

Methodological & Application

Application Note: Controlled Atom Transfer Radical Polymerization (ATRP) of Acrylamides Using 2-Bromo-N-(1-phenylethyl)propanamide (BPEPA)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Formulation Professionals.

Introduction & Mechanistic Rationale

Atom Transfer Radical Polymerization (ATRP) is a highly versatile reversible-deactivation radical polymerization (RDRP) technique used to synthesize polymers with precise molecular weights, low dispersity (


), and defined architectures[1]. However, the successful ATRP of acrylamide monomers (e.g., N-isopropylacrylamide [NIPAM], N,N-dimethylacrylamide [DMAA]) is notoriously challenging. The secondary propagating radicals of polyacrylamides are highly reactive, and standard ester-based initiators often fail to provide the necessary control.

2-Bromo-N-(1-phenylethyl)propanamide (BPEPA) is a specialized secondary bromoamide initiator engineered specifically to solve this problem.

The Causality of Initiator Selection

In a well-controlled ATRP system, the rate of initiation (


) must be greater than or equal to the rate of propagation (

). If a standard tertiary bromoester (like ethyl

-bromoisobutyrate, EBiB) is used to initiate an acrylamide, the thermodynamic stability of the ester radical creates a mismatch with the highly reactive acrylamide monomer, leading to slow initiation, high dispersity, and loss of end-group fidelity[2].

BPEPA resolves this through two distinct structural features:

  • Structural Mimicry: The secondary bromoamide core of BPEPA perfectly mimics the dormant chain end of a propagating polyacrylamide. This ensures that the bond dissociation energy (BDE) of the initiator exactly matches that of the polymer chain end, equalizing

    
     and 
    
    
    
    [2].

Physicochemical Properties & Initiator Comparison

To highlight the advantages of BPEPA in acrylamide systems, the table below summarizes its kinetic and analytical properties compared to a standard ATRP initiator.

Parameter2-Bromo-N-(1-phenylethyl)propanamide (BPEPA)Ethyl

-bromoisobutyrate (EBiB)
Initiator Class Secondary BromoamideTertiary Bromoester
Target Monomer Class Acrylamides (NIPAM, DMAA), AcrylatesMethacrylates, Styrenics

vs

Match
Excellent (for acrylamides)Poor (for acrylamides)
UV-Vis Tracking Yes (

nm, aromatic ring)
No (Requires derivatization)
1H NMR Handle 7.2–7.4 ppm (Aromatic protons)4.1 ppm (Ester -CH2-, often overlaps)
Typical Dispersity (

)
1.05 – 1.151.30 – 1.60 (in acrylamides)

ATRP Catalytic Cycle & Workflow

The following diagram illustrates the dynamic equilibrium at the heart of the BPEPA-initiated ATRP process. The persistent radical effect ensures that the concentration of active radicals remains extremely low, suppressing termination events[1].

ATRP_Cycle cluster_0 Activation / Deactivation Equilibrium Dormant Dormant Species (BPEPA or Pn-Br) Active Active Radical (R• or Pn•) Dormant->Active k_act (+ Cu(I)L) Active->Dormant k_deact (+ Cu(II)L-Br) Active->Active k_p (+ Monomer) Dead Dead Polymer (Termination) Active->Dead k_t Monomer Monomer (e.g., NIPAM) Monomer->Active

Figure 1: The ATRP activation/deactivation equilibrium utilizing BPEPA. The dormant bromoamide is reversibly activated by the Cu(I) catalyst.

Experimental Protocols

The following protocols represent a self-validating system. Each critical step includes a mechanistic justification to ensure experimental integrity.

Protocol A: Synthesis of BPEPA Initiator

Causality: BPEPA is synthesized via a Schotten-Baumann reaction. Strict anhydrous conditions and temperature control are required to prevent the hydrolysis of the acid bromide and suppress side reactions.

Materials: 1-Phenylethylamine (1.0 eq), 2-bromopropionyl bromide (1.1 eq), Triethylamine (TEA, 1.2 eq), Anhydrous Dichloromethane (DCM).

  • Preparation: Purge a round-bottom flask with Argon. Add 1-phenylethylamine (10 mmol) and TEA (12 mmol) to 30 mL of anhydrous DCM.

  • Cooling: Submerge the flask in an ice-water bath (0 °C). Rationale: The subsequent amidation is highly exothermic.

  • Addition: Dissolve 2-bromopropionyl bromide (11 mmol) in 10 mL DCM. Add this solution dropwise over 30 minutes using an addition funnel.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Workup & Validation: Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO3 (to remove unreacted acid), and brine. Dry over MgSO4, filter, and concentrate under vacuum.

  • Validation Checkpoint: Analyze the crude product via 1H NMR (CDCl3). The presence of a doublet at ~1.5 ppm (methyl group of the phenylethyl moiety) and a multiplet at 7.2-7.4 ppm (aromatic protons) confirms successful synthesis.

Protocol B: ATRP of NIPAM using BPEPA

Causality: NIPAM polymerization requires a polar solvent to maintain homogeneity. A solvent mixture of DMF and Water (or pure Isopropanol) is utilized to solubilize both the monomer and the Cu/Ligand complex[4].

Materials: NIPAM (Monomer), BPEPA (Initiator), CuCl (Catalyst), Me6TREN (Ligand), DMF/H2O (90:10 v/v). Target DP (Degree of Polymerization): 100 ([M]:[I]:[CuCl]:[Ligand] = 100:1:1:1).

  • Reagent Loading: In a Schlenk tube, dissolve NIPAM (11.3 g, 100 mmol) and BPEPA (0.256 g, 1 mmol) in 15 mL of the DMF/H2O solvent mixture.

  • Ligand Addition: Add Me6TREN (0.230 g, 1 mmol) to the solution.

  • Deoxygenation (Critical Step): Perform three consecutive Freeze-Pump-Thaw (FPT) cycles.

    • Rationale: Oxygen is a potent radical scavenger and will irreversibly oxidize the Cu(I) catalyst to Cu(II), halting the polymerization.

  • Catalyst Introduction: While the mixture is frozen during the final cycle, briefly open the Schlenk tube under a strong counter-flow of Argon and add CuCl (0.099 g, 1 mmol).

  • Reaction Initiation: Seal the tube, evacuate, backfill with Argon, and allow the mixture to thaw. Place the flask in an oil bath pre-heated to 25 °C.

  • Validation Checkpoint: Upon thawing and mixing, the solution should transition to a pale green/blue tint, indicating the formation of the active Cu(I)/Me6TREN complex. If the solution turns dark brown/opaque green immediately, oxygen contamination has occurred.

  • Kinetic Sampling: Withdraw 0.5 mL aliquots using an air-tight syringe at t = 0, 1, 2, 4, and 8 hours. Quench these samples by exposing them to air and diluting with THF for Gel Permeation Chromatography (GPC) and NMR analysis.

Protocol C: Polymer Purification and End-Group Analysis

Causality: Residual copper catalyst is highly cytotoxic and can cause oxidative degradation of the polymer over time. It must be rigorously removed.

  • Termination: Open the Schlenk tube to the atmosphere and dilute the reaction mixture with 20 mL of THF. The solution will turn dark green as Cu(I) oxidizes to Cu(II).

  • Catalyst Removal: Pass the diluted polymer solution through a short column packed with basic alumina. The eluent should be completely colorless.

  • Precipitation: Concentrate the eluent under reduced pressure and precipitate the polymer by adding it dropwise into 500 mL of cold diethyl ether.

  • Collection: Recover the white PNIPAM powder via vacuum filtration and dry in a vacuum oven at 40 °C for 24 hours.

  • End-Group Fidelity Calculation (Self-Validation):

    • Acquire a 1H NMR spectrum of the purified polymer in CDCl3.

    • Integrate the aromatic protons of the BPEPA initiator end-group (7.2–7.4 ppm, 5H).

    • Integrate the broad peak corresponding to the isopropyl CH proton of the PNIPAM repeating units (~4.0 ppm, 1H per unit).

    • Calculation: Absolute

      
       = (Integral of CH / Integral of Aromatic H) × 5 × Molecular Weight of NIPAM + Molecular Weight of BPEPA. Compare this NMR-derived 
      
      
      
      to the theoretical
      
      
      to validate livingness and end-group retention.

References

  • Matyjaszewski, K., et al. "Controlled/Living Radical Polymerization: Progress in ATRP." ACS Symposium Series, American Chemical Society.
  • Kulai, I., & Mallet-Ladeira, S. "Synthesis and molecular structure of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide: New coumarin-based fluorescent ATRP initiator." Journal of Molecular Structure, 2016.
  • RSC Publishing. "The polymerisation of oligo(ethylene glycol methyl ether) methacrylate from a multifunctional poly(ethylene imine) derived amide: a stabiliser for the synthesis and dispersion of magnetite nanoparticles." RSC Advances, 2013.
  • Sigma-Aldrich. "Modern Polymerization Techniques - ATRP Initiators and Ligands." Sigma-Aldrich Technical Library.

Sources

solvent selection for 2-bromo-N-(1-phenylethyl)propanamide reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection Strategies for 2-Bromo-N-(1-phenylethyl)propanamide

Abstract

2-Bromo-N-(1-phenylethyl)propanamide is a pivotal bifunctional scaffold used as a chiral intermediate in peptidomimetic synthesis and as a stereoselective initiator in Atom Transfer Radical Polymerization (ATRP). Its reactivity is defined by the electrophilic


-bromo stereocenter and the directing power of the chiral phenylethyl amide group. This guide analyzes solvent effects on its synthesis, nucleophilic substitution (

), and radical initiation, providing green alternatives to traditional chlorinated solvents without compromising yield or stereocontrol.

Molecular Profile & Reactivity

To select the correct solvent, one must understand the competing reactive pathways inherent to the molecule's structure:

  • Electrophilic Center (

    
    -Carbon):  The C-Br bond is susceptible to nucleophilic attack (
    
    
    
    ) or base-induced elimination (
    
    
    ). Solvent polarity dictates this ratio.
  • Chiral Induction: The existing chiral center (1-phenylethyl) influences the stereochemistry of reactions at the

    
    -bromo carbon. Non-polar solvents often tighten ion pairs, enhancing diastereoselectivity, while polar solvents loosen them, promoting racemization.
    
  • Amide Functionality: Acts as a hydrogen bond donor/acceptor. In polymerization (ATRP), this moiety can complex with copper catalysts, necessitating non-coordinating solvents.

Synthesis: Solvent Selection for Acylation

The synthesis typically involves reacting 2-bromopropionyl bromide with 1-phenylethylamine. The reaction is exothermic and generates HBr (neutralized by base).

Traditional vs. Green Solvent Systems
ParameterTraditional System (DCM)Green Alternative (2-MeTHF or EtOAc)
Solubility Excellent for all reactants.Good. 2-MeTHF forms cooler bilayers.
Heat Transfer Low boiling point (

C) risks boil-over.
Higher boiling points allow better control.
Workup Emulsions common during wash.Clean phase separation from water.
EHS Profile Carcinogenic, volatile.Bio-derived (2-MeTHF), lower toxicity.

Recommendation: Replace Dichloromethane (DCM) with 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc) .[1] These solvents handle the biphasic washing steps (removal of triethylamine hydrobromide salts) more efficiently.

Nucleophilic Substitution ( ): Solvent Effects

When reacting 2-bromo-N-(1-phenylethyl)propanamide with nucleophiles (e.g., azides, amines, thiols), the solvent is the primary driver of reaction rate and mechanism (


 vs. 

).
The Polarity-Reactivity Relationship
  • Polar Aprotic (DMF, DMSO): Strongly solvate cations (e.g.,

    
     in 
    
    
    
    ), leaving the nucleophile "naked" and highly reactive. This maximizes
    
    
    rates but makes workup difficult due to high boiling points.
  • Polar Protic (MeOH, Water): Solvate the nucleophile via hydrogen bonding, significantly slowing

    
     rates. Avoid these unless the nucleophile is highly unstable.
    
  • Green Polar Aprotic: Propylene Carbonate or Acetonitrile (MeCN) are superior choices. MeCN offers a balance of high dielectric constant and low boiling point for easy removal.

Diagram: Reactivity Decision Tree

Caption: Decision logic for selecting solvents based on nucleophile type to maximize SN2 yield.

Application in ATRP (Polymerization)

As an ATRP initiator, this molecule regulates polymer chain growth.[][3][4] The solvent must dissolve the monomer (e.g., styrene, acrylates) and the catalyst (CuBr/Ligand) without interfering with the radical equilibrium.

  • Standard Solvents: Anisole, Toluene, DMF.

  • Critical Consideration: If the solvent coordinates too strongly to the Copper catalyst (e.g., DMF), it competes with the ligand, altering the activation rate (

    
    ).
    
  • Recommended Protocol: Use Anisole or Toluene . They are non-coordinating and provide excellent solubility for the growing polymer chain.

Experimental Protocols

Protocol A: Green Synthesis of 2-Bromo-N-(1-phenylethyl)propanamide

Validates: Synthesis Section

  • Setup: Charge a 250 mL round-bottom flask with (S)-(-)-1-Phenylethylamine (10 mmol, 1.0 eq) and Triethylamine (12 mmol, 1.2 eq) in 2-MeTHF (50 mL).

  • Cooling: Cool the solution to 0°C using an ice/water bath.

  • Addition: Add 2-Bromopropionyl bromide (11 mmol, 1.1 eq) dropwise over 20 minutes. Note: Maintain internal temperature < 10°C to prevent elimination byproducts.

  • Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 3:1).

  • Workup:

    • Quench with water (30 mL).

    • Separate organic layer. Wash with 1M HCl (2 x 20 mL) to remove unreacted amine.

    • Wash with sat.

      
       (20 mL) and Brine (20 mL).
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize from Hexane/EtOAc if necessary.

Protocol B: Nucleophilic Substitution with Sodium Azide ( )

Validates: Reactivity Section

  • Dissolution: Dissolve 2-Bromo-N-(1-phenylethyl)propanamide (1.0 eq) in Acetonitrile (0.2 M concentration).

  • Reagent: Add Sodium Azide (

    
    , 1.5 eq). Caution: Azides are toxic.
    
  • Reaction: Heat to 60°C for 4-6 hours.

    • Why MeCN? It sufficiently dissolves the azide salt without the difficult removal required for DMF.

  • Workup: Dilute with EtOAc, wash copiously with water to remove excess azide salts.

Diagram: Synthesis Workflow

Caption: Step-by-step synthesis workflow emphasizing the solvent selection stage.

References

  • Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. (Discusses 2-MeTHF as a DCM replacement). 1

  • Sigma-Aldrich. "Greener Solvent Alternatives: 2-Methyltetrahydrofuran."[5] (Technical specifications for biphasic reactions). 6

  • Matyjaszewski, K., et al. (2001). "Functional polymers by atom transfer radical polymerization." Progress in Polymer Science. (Details on alpha-halo amides as ATRP initiators). 4

  • Royal Society of Chemistry. "Evaluation of alternative solvents in common amide coupling reactions." Green Chemistry. 7

  • Chemistry LibreTexts. "Solvent Effects in Nucleophilic Substitution." (Mechanistic grounding for SN2 solvent choice). 8

Sources

Application Note: Scale-Up Synthesis and Process Optimization of 2-Bromo-N-(1-phenylethyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-Up Engineers, and Pharmaceutical Researchers Document Type: Technical Protocol & Mechanistic Guide

Introduction and Mechanistic Rationale

The compound 2-bromo-N-(1-phenylethyl)propanamide serves as a highly versatile chiral building block in the synthesis of peptidomimetics, local anesthetic analogs, and advanced active pharmaceutical ingredients (APIs). The synthesis relies on the chemoselective acylation of 1-phenylethylamine using 2-bromopropionyl bromide [1].

From a process chemistry perspective, 2-bromopropionyl bromide is a bis-electrophile, possessing both a highly reactive acyl bromide and a moderately reactive


-alkyl bromide. The core challenge in scaling this reaction is maintaining strict chemoselectivity: the amine must attack the carbonyl carbon (acylation) rather than the 

-carbon (alkylation).

Causality in Experimental Design:

  • Temperature Control: The acylation is highly exothermic. If the temperature exceeds 10 °C during dosing, the kinetic preference for acylation diminishes, leading to

    
    -alkylation byproducts and dimer formation.
    
  • Biphasic Buffering (Schotten-Baumann): Traditional lab-scale methods use Triethylamine (TEA) in Dichloromethane (DCM)[2]. However, for pilot-scale operations, filtering voluminous TEA-HCl salts is a severe bottleneck. Transitioning to a biphasic Ethyl Acetate (EtOAc) and aqueous Sodium Carbonate (

    
    ) system eliminates the filtration step, as the inorganic salts remain dissolved in the aqueous phase.
    

Process Optimization Data

Prior to finalizing the pilot-scale protocol, a solvent and base screening was conducted to maximize yield and minimize the E-factor (environmental impact). The transition from DCM to EtOAc demonstrated superior phase separation kinetics and improved safety profiles.

Table 1: Optimization of Reaction Conditions (100 mmol scale)

EntrySolvent SystemBase (Equivalents)Temp (°C)Conversion (%)Isolated Yield (%)Purity (HPLC)
1DichloromethaneTEA (1.5)0 - 5>998296.5%
2Toluene

(aq) (2.0)
0 - 5957897.2%
3Ethyl Acetate

(aq) (1.5)
0 - 5>998999.1%
4Ethyl Acetate

(aq) (1.5)
20 - 25856182.4%*

*Significant formation of N,N-dialkylated byproducts observed due to lack of thermal control.

Process Flow Visualization

The following workflow illustrates the optimized biphasic scale-up process, highlighting the critical control points (CCPs) for thermal management and phase separation.

ProcessFlow Start 1-Phenylethylamine + EtOAc (Organic Phase) Buffer Add 1.5M Aq. Na2CO3 (Aqueous Phase) Start->Buffer Cooling Cool to 0-5 °C CCP: Jacket Temp Control Buffer->Cooling Dosing Controlled Dosing: 2-Bromopropionyl Bromide Cooling->Dosing Reaction Biphasic Agitation (300 RPM, 2 hours) Dosing->Reaction PhaseSep Phase Separation Discard Aqueous Layer Reaction->PhaseSep Wash 1M HCl Wash -> Brine Wash (Neutralization) PhaseSep->Wash Cryst Solvent Swap & Crystallization (Heptane anti-solvent) Wash->Cryst Product 2-Bromo-N-(1-phenylethyl)propanamide (Target API Intermediate) Cryst->Product

Fig 1: Biphasic Schotten-Baumann scale-up workflow for chiral amide synthesis.

Detailed Scale-Up Protocol (1.0 kg Scale)

Self-Validating System: This protocol incorporates in-process controls (IPCs) to ensure the reaction does not proceed to the next stage until specific chemical milestones are verified.

Equipment Setup
  • Reactor: 20 L Jacketed glass-lined reactor equipped with a retreat-curve impeller, internal thermocouple, and a pressure-equalizing dropping funnel.

  • Chiller: Set to -5 °C to maintain an internal reaction temperature of 0–5 °C during the exothermic dosing phase.

Materials
  • (R)- or (S)-1-Phenylethylamine: 1.00 kg (8.25 mol, 1.0 eq)

  • 2-Bromopropionyl bromide: 1.87 kg (8.66 mol, 1.05 eq) [1]

  • Sodium Carbonate (

    
    ): 1.31 kg (12.37 mol, 1.5 eq) dissolved in 8.0 L Deionized Water.
    
  • Ethyl Acetate (EtOAc): 10.0 L (Reaction solvent)

  • Heptane: 5.0 L (Crystallization anti-solvent)

Execution Methodology
  • Preparation: Charge the 20 L reactor with 10.0 L of EtOAc and 1.00 kg of 1-phenylethylamine. Initiate agitation at 250 RPM.

  • Buffer Addition: Add the prepared aqueous

    
     solution (8.0 L) to the reactor.
    
  • Thermal Equilibration: Circulate coolant through the reactor jacket. Monitor the internal thermocouple until the biphasic mixture reaches 2 °C.

  • Electrophile Dosing (Critical Step): Charge the dropping funnel with 1.87 kg of 2-bromopropionyl bromide. Begin dropwise addition.

    • Causality Check: The addition rate must be strictly governed by the internal temperature. Adjust the drip rate to ensure the internal temperature never exceeds 5 °C. Expected dosing time is 2.5 to 3 hours.

  • Aging: Once dosing is complete, maintain the temperature at 5 °C and agitate for an additional 2 hours.

  • In-Process Control (IPC): Sample the organic layer. Quench with methanol and analyze via HPLC. Proceed to workup only when residual 1-phenylethylamine is < 1.0% (Area%).

Workup and Isolation
  • Phase Separation: Halt agitation and allow the phases to settle for 30 minutes. Drain the lower aqueous layer (contains

    
     and unreacted 
    
    
    
    ).
  • Organic Washing:

    • Wash the organic phase with 3.0 L of cold 1M HCl to remove trace unreacted amine.

    • Wash with 3.0 L of saturated brine to remove residual water.

  • Concentration & Crystallization: Transfer the organic phase to a rotary evaporator or distillation setup. Concentrate the EtOAc under reduced pressure (40 °C, 150 mbar) to approximately 3.0 L.

  • Anti-Solvent Addition: Slowly charge 5.0 L of Heptane to the concentrated EtOAc solution while stirring at room temperature. Seed crystals can be added if spontaneous nucleation does not occur.

  • Filtration: Cool the slurry to 0 °C for 2 hours to maximize recovery. Filter the white crystalline solid via a Nutsche filter or Buchner funnel. Wash the cake with 1.0 L of cold Heptane.

  • Drying: Dry the product in a vacuum oven at 35 °C until a constant weight is achieved.

References

  • Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts . ACS Omega. Retrieved from[Link]

Troubleshooting & Optimization

removing unreacted 2-bromopropionyl bromide from product

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting the Removal of Unreacted 2-Bromopropionyl Bromide

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize 2-bromopropionyl bromide in their synthetic workflows. As a highly reactive acylating agent, 2-bromopropionyl bromide is invaluable for creating α-bromo esters and amides, which are key intermediates in pharmaceutical synthesis.[1][2][3][4] However, its high reactivity also presents a common challenge: removing unreacted starting material and its byproducts from the final product.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the purification process. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions for a successful purification.

FAQ 1: The Fundamentals of Quenching

Q: Why is quenching a necessary first step after my reaction is complete, and what happens if I just add water?

A: Quenching is the process of deactivating any remaining, highly reactive reagents in your reaction mixture. For 2-bromopropionyl bromide, this step is critical. It is a corrosive and moisture-sensitive compound that will react violently with any nucleophiles present, including the hydroxyl groups on your target molecule if not properly neutralized.[1][5][6][7]

Adding water is a common initial thought for quenching. 2-bromopropionyl bromide readily hydrolyzes in water to form 2-bromopropionic acid and hydrobromic acid (HBr).[8]

Reaction: CH₃CH(Br)COBr + H₂O → CH₃CH(Br)COOH + HBr

While this effectively neutralizes the acyl bromide, it introduces a new challenge. 2-Bromopropionic acid is a polar, non-volatile compound that can be difficult to separate from many polar products, complicating the subsequent workup and purification stages.[8]

FAQ 2: Optimizing Your Quenching Strategy

Q: My product is still impure after a water quench and extraction. What went wrong and what is a better alternative?

A: The issue likely lies in the similar physical properties of your desired product and the 2-bromopropionic acid byproduct generated during the water quench. If both are polar, separating them via standard liquid-liquid extraction or even flash chromatography can be inefficient.

A Superior Alternative: The Alcohol Quench

A more effective strategy is to quench the reaction with a simple, anhydrous alcohol, such as methanol (MeOH) or isopropanol (iPrOH). This converts the unreacted 2-bromopropionyl bromide into its corresponding methyl or isopropyl ester.

Reaction (Methanol): CH₃CH(Br)COBr + CH₃OH → CH₃CH(Br)COOCH₃ + HBr

The primary advantage is that these resulting esters (e.g., methyl 2-bromopropionate) are significantly more volatile than the carboxylic acid byproduct. This volatility allows for their easy removal under reduced pressure using a rotary evaporator, often co-evaporating with the reaction solvent.

Data Presentation: Comparison of Quenching Byproducts
CompoundMolar Mass ( g/mol )Boiling Point (°C)Key Feature for Removal
2-Bromopropionyl Bromide (Reagent)215.89154Highly Reactive
2-Bromopropionic Acid (Water Quench)152.97203High; difficult to remove by evaporation[8]
Methyl 2-Bromopropionate (Methanol Quench)167.00144-146Low; easily removed by evaporation
Isopropyl 2-Bromopropionate (Isopropanol Quench)181.02158-160Moderate; removable by evaporation

This data clearly illustrates that converting the unreacted acyl bromide to a volatile ester simplifies purification by enabling its removal via evaporation, a much simpler technique than chromatography.

Diagram: Reaction and Quenching Pathways

The following diagram illustrates the intended reaction alongside the two primary quenching pathways discussed.

G reagent 2-Bromopropionyl Bromide + Substrate (R-XH) product Desired Product (R-X-CO-CH(Br)CH3) reagent->product Reaction unreacted Unreacted 2-Bromopropionyl Bromide reagent->unreacted Excess workup Reaction Workup unreacted->workup water_quench Quench with H2O workup->water_quench Path A alcohol_quench Quench with MeOH/iPrOH workup->alcohol_quench Path B (Recommended) acid_byproduct 2-Bromopropionic Acid (Non-Volatile) water_quench->acid_byproduct ester_byproduct Methyl/Isopropyl 2-Bromopropionate (Volatile) alcohol_quench->ester_byproduct purification Purification acid_byproduct->purification Difficult Separation ester_byproduct->purification Easy Separation (via Evaporation)

Caption: Reaction and Quenching Pathways for 2-Bromopropionyl Bromide.

FAQ 3: Advanced and Alternative Purification Strategies

Q: I used an alcohol quench, but I still see impurities. What are my next steps if simple evaporation isn't enough?

A: Even after an alcohol quench, trace amounts of the acyl bromide or its byproducts might remain, especially if your product is non-volatile or heat-sensitive, limiting the effectiveness of evaporation. In these cases, you must turn to extractive or chromatographic methods.

Method 1: Basic Aqueous Wash (for Acid-Stable Products)

If your desired product is stable to mild base, a liquid-liquid extraction with a basic aqueous solution is highly effective. This technique specifically targets the acidic byproduct from any unintentional hydrolysis.

  • Principle: 2-Bromopropionic acid will react with a mild base like sodium bicarbonate (NaHCO₃) to form its corresponding carboxylate salt (sodium 2-bromopropionate). This salt is ionic and therefore highly soluble in the aqueous phase, while your likely less polar organic product remains in the organic layer.

Reaction: CH₃CH(Br)COOH + NaHCO₃ → CH₃CH(Br)COONa + H₂O + CO₂

Experimental Protocol: Basic Aqueous Wash
  • Solvent Choice: Ensure your crude product is dissolved in a water-immiscible organic solvent such as ethyl acetate, dichloromethane (DCM), or diethyl ether.

  • Initial Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the bicarbonate solution slowly, as CO₂ gas will be evolved. Swirl gently and vent the funnel frequently.

  • Phase Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Repeat: Repeat the wash with NaHCO₃ solution one or two more times to ensure complete removal of the acidic byproduct.

  • Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine). This helps to remove any remaining water from the organic layer and break up emulsions.[9][10]

  • Drying and Concentration: Drain the organic layer into a flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

Method 2: Flash Chromatography

When extractive methods are insufficient or if your product has polarity similar to the impurities, flash chromatography is the definitive purification technique.[11]

  • Principle: Flash chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent system).[11][12][13] By carefully selecting the solvent system, you can achieve separation even between compounds with similar polarities.

  • Stationary Phase Selection: Standard silica gel is the most common choice for normal-phase chromatography and is suitable for a wide range of compounds. For extremely polar molecules that are poorly retained, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography may be more effective.[12][14][15]

  • Solvent System (Mobile Phase) Optimization:

    • TLC Analysis: Before running a column, always perform Thin Layer Chromatography (TLC) to determine the optimal solvent system. The goal is to find a solvent mixture that gives your product an Rf value of ~0.3-0.4 while maximizing the separation from all impurity spots.

    • Common Systems: For α-bromo esters and amides, solvent systems based on hexanes/ethyl acetate or dichloromethane/methanol are common starting points.[13]

    • Modifiers: If your product is acidic, adding a small amount (~1%) of acetic acid to the mobile phase can improve peak shape. For basic products like amides, adding a small amount of triethylamine or ammonia in methanol can prevent streaking on the silica gel.[13]

Diagram: Purification Strategy Decision Tree

This flowchart will guide you to the most appropriate purification strategy based on the properties of your product and the impurities present.

G start Post-Reaction Mixture (Contains Product + Excess Reagent) quench Quench with Anhydrous MeOH start->quench evaporation Concentrate under Reduced Pressure quench->evaporation check_purity Check Purity (TLC, NMR) evaporation->check_purity pure Pure Product check_purity->pure Yes impure Impure Product check_purity->impure No product_stability Is Product Base-Stable? impure->product_stability basic_wash Perform Basic Wash (aq. NaHCO3) product_stability->basic_wash Yes chromatography Flash Column Chromatography product_stability->chromatography No recheck_purity1 Re-check Purity basic_wash->recheck_purity1 recheck_purity2 Re-check Purity chromatography->recheck_purity2 recheck_purity1->pure Pure recheck_purity1->chromatography Still Impure recheck_purity2->pure Pure

Caption: Decision Tree for Post-Reaction Purification Strategy.

FAQ 4: Verification and Safety

Q: How can I be certain all the 2-bromopropionyl bromide is gone?

A: Visual confirmation (e.g., a clear, single spot on a TLC plate) is a good indicator, but instrumental analysis is required for confirmation.

  • ¹H NMR Spectroscopy: This is the most definitive method. Look for the complete disappearance of the characteristic quartet for the methine proton (CH) of 2-bromopropionyl bromide and its byproducts. Compare the integration of your product peaks to any residual impurity peaks to quantify purity.

  • TLC: Use a stain that visualizes your product and potential impurities. Potassium permanganate (KMnO₄) stain is often effective for this class of compounds. A single spot after elution in multiple solvent systems is a strong indication of purity.

  • GC-MS: For volatile products, Gas Chromatography-Mass Spectrometry can separate and identify trace-level impurities with high sensitivity.

Q: What are the key safety precautions when handling 2-bromopropionyl bromide?

A: 2-Bromopropionyl bromide is a corrosive, toxic, and lachrymatory substance. Always handle it inside a certified chemical fume hood.[5][16] Personal protective equipment (PPE) is mandatory, including:

  • Safety goggles and a face shield.[6]

  • Heavy-duty chemical-resistant gloves (e.g., butyl rubber).

  • A flame-resistant lab coat.[5][6]

Ensure you have immediate access to an emergency eyewash station and safety shower. All waste must be disposed of according to your institution's hazardous waste protocols.[5]

References

  • Preparation of 2-bromopropionic acid. PrepChem.com. Available at: [Link]

  • HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Technology Networks. Available at: [Link]

  • Significant Impact for the Separation and Purification Process in the Flash Chromatography. Longdom Publishing. Available at: [Link]

  • Successful Flash Chromatography. Teledyne ISCO. Available at: [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Available at: [Link]

  • SAFETY DATA SHEET - 2-Bromopropionyl bromide. Fisher Scientific. Available at: [Link]

  • 2-Bromopropionyl Esterified Cellulose Nanofibrils as Chain Extenders or Polyols in Stoichiometrically Optimized Syntheses of High-Strength Polyurethanes. Biomacromolecules. ACS Publications. Available at: [Link]

  • One-pot synthesis of 2-bromopropionyl esterified cellulose nanofibrils as hydrophobic coating and film. eScholarship.org. Available at: [Link]

  • Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion). OrgoSolver. Available at: [Link]

  • Examining the UV-vis Absorption of RAFT Chain Transfer Agents, and Their Use for Polymer Analysis - Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • US Patent 2876255A - Preparation of bromo acids and esters. Google Patents.
  • 2-Bromopropionyl Esterified Cellulose Nanofibrils as Chain Extenders or Polyols in Stoichiometrically Optimized Syntheses of Hig. eScholarship.org. Available at: [Link]

  • One-pot synthesis of 2-bromopropionyl esterified cellulose nanofibrils as hydrophobic coating and film. RSC Publishing. Available at: [Link]

  • 2-Bromopropionyl Esterified Cellulose Nanofibrils as Chain Extenders or Polyols in Stoichiometrically Optimized Syntheses of High-Strength Polyurethanes. PMC. Available at: [Link]

  • What is the best technique for amide purification? ResearchGate. Available at: [Link]

  • 11.0: Introduction. Chemistry LibreTexts. Available at: [Link]

  • How should I purify a complex, polar, amide reaction mixture? Biotage. Available at: [Link]

  • Elimination from 2-Bromopropane. Chemistry LibreTexts. Available at: [Link]

Sources

minimizing hydrolysis of 2-bromo-N-(1-phenylethyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of 2-Bromo-N-(1-phenylethyl)propanamide

Executive Summary & Core Chemical Logic

The Challenge: 2-Bromo-N-(1-phenylethyl)propanamide is a secondary


-halo amide.[1] While amides are generally robust, the presence of the 

-bromine atom significantly alters the stability profile. The electronegative bromine exerts a strong inductive effect (-I), increasing the electrophilicity of the carbonyl carbon.

The Consequence: This "activation" makes the amide bond significantly more susceptible to nucleophilic attack (hydrolysis) by water or hydroxide ions compared to non-halogenated analogs. Furthermore, under basic conditions, the


-proton is acidified, creating a risk of intramolecular cyclization (to 

-lactams) or elimination, rather than simple hydrolysis.

The Solution: Stability is achieved not merely by "keeping it dry," but by maintaining a specific pH window (pH 4.0–6.5) during handling and suppressing the thermodynamic drive toward hydrolysis through low-temperature storage.

Diagnostic & Troubleshooting Guide (Q&A)

Category A: Synthesis & Workup Issues

Q1: I am synthesizing this compound via acid bromide coupling. During the aqueous workup, my yield drops, and I see a carboxylic acid peak on LC-MS. What is happening? Diagnosis: You are likely experiencing Acid-Catalyzed Hydrolysis .[1] The Science: The reaction of 2-bromopropionyl bromide with 1-phenylethylamine generates HBr as a byproduct.[1] If the reaction mixture is quenched with water while still acidic, the high concentration of protons protonates the amide oxygen, making the carbonyl carbon hyper-electrophilic. Water then attacks rapidly. The Fix:

  • Protocol Adjustment: Do not quench directly with water. Quench with a cold, saturated sodium bicarbonate (NaHCO₃) solution. This neutralizes the HBr immediately, keeping the pH near 8 (mildly basic), which is safer than pH 1 (strongly acidic) for this specific short duration.

  • Optimization: Use a non-nucleophilic base scavenger (e.g., Triethylamine or DIPEA) during the reaction to neutralize HBr in situ, preventing acid buildup.

Q2: I tried washing the organic layer with 1M NaOH to remove unreacted acid, but the product decomposed. Why? Diagnosis: You triggered Base-Promoted Hydrolysis or Cyclization .[1] The Science: The


-bromo group makes the amide bond sensitive to strong nucleophiles like Hydroxide (

). 1M NaOH (pH 14) is too aggressive. It can either:
  • Directly attack the carbonyl (Hydrolysis).

  • Deprotonate the

    
    -carbon (forming an enolate), which then displaces the bromine to form a 
    
    
    
    -lactam (cyclization) or decomposes. The Fix: Never use strong bases (NaOH, KOH). Use 0.5M Phosphate Buffer (pH 7.0) or Saturated NaHCO₃ for washes. Limit contact time to <5 minutes at 0°C.
Category B: Storage & Stability

Q3: The compound was a white solid, but after a month on the shelf, it turned yellow and sticky. Is it hydrolyzed? Diagnosis: Likely Autocatalytic Degradation or Photo-degradation .[1] The Science: Trace hydrolysis releases HBr (from the bromide degradation) or carboxylic acid. These acids catalyze further hydrolysis (autocatalysis). The yellow color often indicates radical formation or oxidation of the amine moiety, common if the "1-phenylethyl" benzylic position oxidizes. The Fix:

  • Purification: Ensure the product is completely acid-free before storage. Recrystallize to remove trace amine salts.

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Desiccant: Store in a vial inside a secondary jar containing Drierite or silica gel.

Visualizing the Degradation Pathways

The following diagram illustrates the competing pathways you must control. Note that the


-bromo group acts as a "switch" that accelerates both pathways.

HydrolysisPathways Start 2-Bromo-N-(1-phenylethyl) propanamide AcidPath Acidic Conditions (pH < 3) Start->AcidPath H+ exposure BasePath Basic Conditions (pH > 9) Start->BasePath OH- exposure Intermed_Acid O-Protonated Intermediate (Highly Electrophilic) AcidPath->Intermed_Acid Protonation Intermed_Base Tetrahedral Intermediate BasePath->Intermed_Base OH- Attack Prod_Cyc Cyclization Product: Beta-Lactam (Side Reaction) BasePath->Prod_Cyc Enolization (-H+, -Br-) Prod_Hyd Hydrolysis Products: 2-Bromopropanoic acid + Phenylethylamine Intermed_Acid->Prod_Hyd + H2O (Fast) Intermed_Base->Prod_Hyd Elimination

Figure 1: Competing degradation pathways. Note that acid catalyzes direct hydrolysis, while base can trigger both hydrolysis and cyclization.

Recommended Protocols

Protocol A: Hydrolysis-Free Workup

Use this protocol after synthesizing the amide to ensure isolation without degradation.[1]

  • Quench: Cool reaction mixture to 0°C. Slowly add Saturated NH₄Cl (mildly acidic, pH ~5-6) or 0.5M Phosphate Buffer (pH 7) . Avoid water alone if the reaction is acidic.

  • Extraction: Extract immediately with Dichloromethane (DCM) or Ethyl Acetate .

    • Why? These solvents dissolve the amide well but do not support hydrolysis mechanisms as effectively as protic solvents.

  • Wash: Wash the organic layer once with Brine (Saturated NaCl).

    • Why? High ionic strength "salts out" water, removing dissolved moisture from the organic phase.

  • Dry: Dry over Anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes.

    • Critical: Magnesium Sulfate (MgSO₄) is slightly acidic and can sometimes be too Lewis-acidic for sensitive amides; Na₂SO₄ is safer.[1]

  • Concentrate: Evaporate solvent at <35°C . Do not overheat the water bath.

Protocol B: Long-Term Storage

Follow this to maintain >98% purity over 6+ months.

ParameterRecommendationRationale
Temperature -20°C (Freezer) Arrhenius equation: lowering T by 10°C roughly halves the hydrolysis rate.[1]
Atmosphere Argon or Nitrogen Excludes atmospheric moisture and oxygen (prevents benzylic oxidation).
Container Amber Glass Vial Prevents photolytic cleavage of the C-Br bond.
Seal Parafilm + Desiccant Secondary containment with desiccant prevents condensation upon thawing.

References & Authority

  • Amide Hydrolysis Mechanisms:

    • Title: Amide Hydrolysis: Acid and Base-Catalyzed Mechanism.[1][2]

    • Source: Chemistry Steps.[3][4]

    • URL:[Link]

    • Relevance: Foundational mechanism for understanding why protonation (acid) and hydroxide attack (base) destroy the amide bond.

  • Alpha-Halo Amide Reactivity:

    • Title: Rapid amide ligation between α-halo acylsilanes and amines under aqueous conditions.[1][5][6][7]

    • Source: Nature Communications (2025).[5][6][7]

    • URL:[Link]

    • Relevance: Highlights the enhanced reactivity of alpha-halo carbonyl species in aqueous environments.

  • General Stability of Amides:

    • Title: Hydrolysis of Amides.[2][8][9][10][11][12][13]

    • Source: LibreTexts Chemistry.

    • URL:[Link][1][2][7][11][14]

    • Relevance: Standard reference for the thermodynamic stability and kinetic barriers of amide hydrolysis.

  • Synthesis & Handling Context (Analogous Compounds):

    • Title: Synthesis of 2-Bromo-N-(3-methoxyphenyl)-N-methyl-propanamide.[1]

    • Source: PrepChem.

    • URL:[Link]

    • Relevance: Provides a validated protocol for synthesizing alpha-bromo amides, emphasizing the use of drying agents and temperature control.

Sources

optimizing temperature for 2-bromo-N-(1-phenylethyl)propanamide reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic and kinetic challenges associated with the synthesis of 2-bromo-N-(1-phenylethyl)propanamide.

This amidation—typically achieved by reacting 2-bromopropanoyl bromide with 1-phenylethanamine—is deceptively complex. Because 2-bromopropanoyl bromide is a bifunctional electrophile and the amidation process is highly exothermic, strict temperature optimization is the single most important variable for success. Without it, the reaction rapidly bifurcates into deleterious thermodynamic pathways.

Below, you will find mechanistic troubleshooting FAQs, quantitative data profiles, and a self-validating experimental protocol to ensure high-yield, enantiomerically pure synthesis.

Mechanistic Troubleshooting & FAQs

Q: Why is my reaction yield low, with high concentrations of α-amino amide impurities? A: This is a classic symptom of poor thermal control. 2-Bromopropanoyl bromide contains two electrophilic sites: the hard acyl carbon and the soft α-carbon. At optimal temperatures (0–5 °C), the reaction is under strict kinetic control; the amine selectively attacks the highly electrophilic acyl carbon to form the desired amide[1]. However, if the exothermic heat of amidation is not dissipated, the thermal energy surpasses the activation barrier for aliphatic nucleophilic substitution (S_N2). Consequently, the amine attacks the α-carbon, displacing the bromide and leading to overalkylation (forming α-amino amides)[1].

Q: My reaction mixture rapidly darkens to a brown/black color during reagent addition. What is happening? A: Darkening is a primary indicator of thermal degradation and dehydrobromination[2]. In the presence of a base (like triethylamine or excess 1-phenylethanamine) and elevated temperatures, the α-proton of the bromoamide becomes highly susceptible to abstraction. This triggers an elimination reaction, releasing hydrogen bromide (HBr) gas—which has a sharp, acrid odor—and forming an α,β-unsaturated acrylamide derivative[2]. Maintaining the internal temperature strictly below 5 °C during addition suppresses this pathway.

Q: I am observing significant racemization in my final product. How can I preserve the stereochemical integrity of the chiral centers? A: Both the 2-bromopropanoyl and 1-phenylethylamine moieties contain chiral centers. Elevated temperatures dramatically lower the energy barrier for base-catalyzed enolization at the α-carbon. This dynamic thermodynamic process leads to rapid epimerization and racemization[3]. To preserve high enantiomeric excess (ee%), the reaction must be kept cold (≤ 5 °C) to kinetically lock the stereocenters and prevent the formation of the planar enolate intermediate[3].

Quantitative Impact of Temperature Optimization

The following table summarizes the causal relationship between internal reaction temperature and the resulting product profile.

Internal Temperature ProfileYield (Desired Amide)Substitution Byproduct (α-Amino Amide)Elimination Byproduct (Acrylamide)Enantiomeric Excess (ee%)
0–5 °C (Optimized) > 92%< 2%< 1%> 98%
15–20 °C (Ambient) 75–80%10–12%3–5%85–90%
> 30 °C (Uncontrolled Exotherm) < 45%> 30%> 15%< 50% (Racemization)

Self-Validating Experimental Protocol

To guarantee reproducibility, this protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: System Preparation & Purging

  • Action: Flame-dry a 3-neck round-bottom flask equipped with an internal thermocouple, a pressure-equalizing dropping funnel, and a magnetic stir bar. Purge the system with dry Nitrogen (N₂).

  • Validation: The system must maintain positive N₂ pressure. Moisture intrusion will prematurely hydrolyze the acyl bromide, which is visually validated by the absence of white fumes (HBr gas) inside the flask[2].

Step 2: Reagent Loading

  • Action: Dissolve 1-phenylethanamine (1.0 equiv) and triethylamine (1.1 equiv, acting as an acid scavenger) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

Step 3: Thermal Equilibration (Critical Step)

  • Action: Submerge the flask in an ice-water bath.

  • Validation: Do not proceed until the internal thermocouple registers a stable temperature of ≤ 2 °C .

Step 4: Controlled Acyl Halide Addition

  • Action: Dissolve 2-bromopropanoyl bromide (1.05 equiv) in an equal volume of anhydrous DCM. Add this solution dropwise via the funnel.

  • Validation: Monitor the internal thermocouple continuously. Adjust the drip rate so the internal temperature never exceeds 5 °C. A transient pale yellow color that quickly dissipates indicates successful acyl attack; persistent dark yellow/brown coloration indicates localized overheating and the onset of elimination[2].

Step 5: Maturation & Quenching

  • Action: Once addition is complete, maintain stirring at 0–5 °C for 1 hour, then remove the ice bath and allow the mixture to naturally warm to 15 °C over 30 minutes.

  • Validation: Perform a TLC check (Hexanes/EtOAc 7:3). Complete consumption of the amine (visualized via ninhydrin stain) validates reaction completion. Quench the reaction by slowly adding cold saturated aqueous NaHCO₃ to neutralize residual HBr.

Reaction Pathway Visualization

G R 2-Bromopropanoyl Bromide + 1-Phenylethanamine I Tetrahedral Intermediate R->I Acyl Attack (0-5 °C) Kinetic Control S1 alpha-Amino Amide (Substitution Byproduct) R->S1 Alkyl Attack (>25 °C) Thermodynamic Pathway P 2-Bromo-N-(1-phenylethyl)propanamide (Desired Product) I->P -HBr Controlled Exotherm P->S1 Excess Amine High Temperature S2 Acrylamide Derivative (Elimination Byproduct) P->S2 Base-Catalyzed Dehydrobromination

Reaction pathways for 2-bromo-N-(1-phenylethyl)propanamide based on temperature.

References

1.[2] Managing thermal instability of alpha-bromo ketones - Benchchem. URL: 2.[1] The Fascinating Chemistry of α‐Haloamides - PMC (NIH). URL: 3.[3] Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine - ACS Publications. URL:

Sources

Technical Support Center: Aqueous Stability of 2-bromo-N-(1-phenylethyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers encountering unexpected degradation of alpha-halo amides during in vitro assays.

2-bromo-N-(1-phenylethyl)propanamide is a bifunctional molecule characterized by a highly stable amide backbone and a highly labile alpha-bromo group. Understanding the divergent reactivity of these two sites is critical. This guide provides a mechanistic breakdown of its behavior in aqueous media, troubleshooting FAQs, and a self-validating protocol to ensure the integrity of your experimental data.

Mechanistic Causality: Understanding Degradation Pathways

To prevent degradation, we must first understand the causality behind it. The stability of 2-bromo-N-(1-phenylethyl)propanamide in water is dictated entirely by the electrophilicity of the alpha-carbon. The adjacent amide carbonyl withdraws electron density, rendering the C-Br bond highly susceptible to nucleophilic attack[1].

  • Halide Hydrolysis (Primary Pathway): In aqueous solutions, water or hydroxide (OH⁻) ions act as nucleophiles, displacing the bromide via an SN2 mechanism to form 2-hydroxy-N-(1-phenylethyl)propanamide[2]. This process is exponentially accelerated at higher pH levels due to the increased concentration of OH⁻ ions.

  • Nucleophilic Alkylation: Alpha-bromo amides are classic, potent alkylating agents[3]. If your aqueous buffer contains nucleophiles (e.g., primary amines, thiols), the molecule will rapidly crosslink or alkylate the buffer components rather than simply hydrolyzing[1].

  • Amide Cleavage (Negligible): The amide bond itself is resonance-stabilized. Spontaneous aqueous hydrolysis of the amide bond at physiological pH is virtually non-existent, requiring enzymatic catalysis or extreme thermal/pH conditions to cleave.

Degradation A 2-bromo-N-(1-phenylethyl)propanamide (Intact Alpha-Bromo Amide) B 2-hydroxy-N-(1-phenylethyl)propanamide (Hydrolysis Product) A->B Aqueous H2O / OH- (SN2 Displacement) C Buffer Adducts (Alkylated Nucleophiles) A->C Tris, DTT, Amines (Nucleophilic Attack) D Amide Cleavage Products (Phenylethylamine + Acid) A->D Extreme pH / Heat (Amide Hydrolysis)

Fig 1. Degradation pathways of 2-bromo-N-(1-phenylethyl)propanamide in aqueous environments.

Quantitative Stability Profile

To guide your experimental design, the following table summarizes the representative kinetic stability of alpha-bromo amides across common aqueous buffer systems.

Buffer MatrixpHTemp (°C)Primary Degradation MechanismEstimated Half-Life (t₁/₂)
50 mM Acetate4.537Slow SN2 Hydrolysis> 72 hours
50 mM Phosphate7.437Moderate SN2 Hydrolysis12 - 24 hours
50 mM Tris-HCl7.437Rapid Nucleophilic Alkylation< 2 hours
50 mM Borate9.037Accelerated SN2 Hydrolysis< 1 hour

Troubleshooting & FAQs

Q1: My compound disappears within minutes when diluted in my standard assay buffer. What is happening? A: Check your buffer composition. Because 2-bromo-N-(1-phenylethyl)propanamide contains an alpha-bromo group, it acts as an alkylating agent[1]. Buffers containing primary or secondary amines (like Tris or HEPES) or reducing agents (like DTT or β-mercaptoethanol) will act as nucleophiles, directly attacking the alpha-carbon and displacing the bromide[3]. Solution: Switch to non-nucleophilic buffers such as Phosphate Buffered Saline (PBS) or MOPS for your assays.

Q2: Is the amide bond at risk of cleavage during a 48-hour in vitro incubation? A: No. The amide bond in this molecule is highly stabilized by resonance. Aqueous hydrolysis of amides requires extreme conditions (e.g., prolonged boiling in 6M HCl). At physiological pH, the degradation is almost exclusively driven by the hydrolysis of the C-Br bond to form the corresponding alpha-hydroxy amide[2].

Q3: How can I formulate this compound for in vivo dosing without premature degradation? A: Because degradation is driven by SN2 attack from water/hydroxide, minimizing the aqueous fraction and lowering the pH is key. Solution: Formulate the compound in a non-aqueous co-solvent system (e.g., PEG400/DMSO) and only dilute into a slightly acidic aqueous vehicle (pH 5.0 - 6.0) immediately prior to dosing. At a lower pH, the concentration of nucleophilic OH⁻ ions is minimized, significantly extending the half-life.

Self-Validating Experimental Protocol: Aqueous Stability Assessment

When measuring the half-life of highly reactive compounds, the act of sample processing can artificially inflate degradation rates. The following protocol is a self-validating system : by introducing an internal standard (IS) prior to an acidic quench, we immediately protonate any available nucleophiles and drastically reduce the OH⁻ concentration. This halts the SN2 hydrolysis dead in its tracks, ensuring that any drop in the parent compound's signal is due to true aqueous degradation during the incubation phase, not sample loss during preparation.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock of 2-bromo-N-(1-phenylethyl)propanamide in 100% anhydrous DMSO. Store at -20°C in a desiccator.

  • Matrix Spiking: Pre-warm your target aqueous buffer (e.g., 50 mM Phosphate, pH 7.4) to 37°C. Spike the DMSO stock into the buffer to achieve a final concentration of 10 µM (ensure final DMSO concentration is ≤ 0.1% to prevent co-solvent stabilization effects).

  • Incubation: Incubate the solution at 37°C in a thermomixer.

  • Self-Validating Quench: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold Quench Solution (Acetonitrile containing 0.1% Formic Acid and 1 µM of an inert Internal Standard). Causality note: The acid drops the pH to ~3.0, neutralizing OH⁻ and stopping further C-Br hydrolysis instantly.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any precipitated buffer salts.

  • LC-MS/UV Analysis: Transfer the supernatant to an autosampler vial. Quantify the Area Under the Curve (AUC) ratio of the intact parent molecule to the Internal Standard.

Workflow S1 1. Stock Prep 10mM in DMSO S2 2. Matrix Spike Target pH Buffer S1->S2 S3 3. Incubation Time-course at 37°C S2->S3 S4 4. Acidic Quench Halt SN2 Reaction S3->S4 S5 5. LC-MS/UV Quantify Intact % S4->S5

Fig 2. Standardized self-validating LC-MS workflow for evaluating aqueous stability.

References

1.[1] Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. National Institutes of Health (NIH). 1 2.[2] Maria Gabriella Severin's research works | University of Padua. ResearchGate. 2 3.[3] Design and Synthesis of N-Succinyl-L,L-2.6-Diaminopimelic Acid Desuccinylase Inhibitors as Potential Novel Antibiotics. Loyola eCommons. 3

Sources

Validation & Comparative

High-Field vs. Benchtop NMR: A Comparative Guide to Diastereomeric Resolution in 2-bromo-N-(1-phenylethyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development accelerates, the demand for rapid, accurate structural elucidation of chiral molecules has intensified. The molecule 2-bromo-N-(1-phenylethyl)propanamide serves as an excellent model compound for evaluating analytical capabilities. Synthesized from 2-bromopropanoyl bromide and 1-phenylethylamine, this compound possesses two distinct chiral centers, resulting in a mixture of diastereomers (the RR/SS enantiomeric pair and the RS/SR enantiomeric pair).

This guide provides an objective comparison between 600 MHz High-Field NMR and 80 MHz Benchtop NMR for interpreting the complex


H NMR splitting patterns of this diastereomeric mixture, offering actionable insights for analytical chemists and process scientists.

Mechanistic Grounding: The Causality of Diastereomeric Resolution

To understand why instrument selection dictates data quality, we must examine the physical causality behind NMR signal dispersion.

Diastereomers, unlike enantiomers, possess different spatial relationships between their atoms. This structural variance creates distinct magnetic shielding environments for the protons in each diastereomer, leading to chemical shift anisochrony (


). Consequently, a 1:1 mixture of 2-bromo-N-(1-phenylethyl)propanamide will theoretically display two distinct sets of 

H NMR signals.

The ability to resolve these two sets of signals depends entirely on the magnetic field strength (


). The frequency difference between peaks (

) is proportional to the field strength (

).
  • High-Field (600 MHz): The discrepancy between the Larmor precession and the scalar coupling constant (

    
    ) is massive (
    
    
    
    )[1]. This results in clean, first-order spectra where the space between resonances is doubled or tripled compared to lower fields[2].
  • Benchtop (80 MHz): At lower frequencies, the signal width on a parts-per-million (ppm) scale is significantly broader[3]. As the Larmor precession approaches the coupling constant, the spectra degenerate into second-order systems [1]. The resulting severe signal overlap can obscure critical diagnostic peaks, though advanced chemometric hard modeling (CHM) can sometimes mathematically deconvolute these overlapping diastereomers[4].

Experimental Protocol: A Self-Validating System

To objectively compare the two instruments, we must eliminate sample variance. The following protocol utilizes a self-validating design: both spectra are acquired from the exact same NMR tube, utilizing an internal standard to lock the chemical shift, thereby proving that any observed differences are purely a function of hardware resolution.

Step 1: Synthesis & Isolation
  • Reaction: Dissolve racemic 1-phenylethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C.

  • Coupling: Dropwise add racemic 2-bromopropanoyl bromide (1.0 eq). Allow the reaction to warm to room temperature over 2 hours.

  • Workup: Quench with saturated aqueous

    
    . Wash the organic layer sequentially with 1M HCl, water, and brine to remove unreacted amines and salts. Dry over anhydrous 
    
    
    
    and concentrate under reduced pressure.
  • Result: A crude ~1:1 diastereomeric mixture of 2-bromo-N-(1-phenylethyl)propanamide.

Step 2: Standardized Sample Preparation
  • Weigh exactly 15.0 mg of the crude mixture.

  • Dissolve in 0.6 mL of high-purity Deuterated Chloroform (

    
    , >99.8% D) containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Causality Check:

      
       lacks interfering protons, and TMS provides an absolute zero-point calibration (0.00 ppm) to ensure 
      
      
      
      measurements are hardware-independent.
  • Transfer to a precision 5 mm NMR tube.

Step 3: Comparative Acquisition Parameters
  • Relaxation Delay (

    
    ):  Set to 10 seconds for both instruments.
    
    • Causality Check: A long

      
       ensures complete 
      
      
      
      relaxation of all protons (especially the amide NH). If pulsed too rapidly, protons with long
      
      
      times saturate, skewing the integration and yielding a false diastereomeric ratio (dr).
  • Scans: 16 scans. While 600 MHz has roughly 11 times the intrinsic sensitivity of a benchtop system[3], 16 scans are sufficient to resolve the primary structural peaks at 80 MHz for a 15 mg sample.

Quantitative Data Comparison

The table below summarizes the expected


H NMR behavior of the diastereomeric mixture across both platforms.
Proton EnvironmentExpected

(ppm)
600 MHz High-Field Resolution80 MHz Benchtop Resolution
Ar-H (Phenyl)7.20 - 7.40Multiplet (Resolved ortho/meta/para)Broad Multiplet (Overlapping)
NH (Amide)~6.50Two distinct broad doublets (dr quantifiable)Single broad hump
CH (Phenylethyl)~5.10Two overlapping quintetsComplex multiplet
CH (2-bromo)~4.40Two distinct quartetsPseudo-sextet (overlapping)
CH

(2-bromo)
~1.80Two distinct doublets (4 distinct lines)Broad multiplet / pseudo-triplet
CH

(Phenylethyl)
~1.50Two distinct doublets (4 distinct lines)Broad multiplet / pseudo-triplet

Workflow & Decision Matrix Visualization

The following diagram maps the analytical workflow and the strategic decision points for selecting the appropriate NMR hardware based on the project's objective.

Workflow A Synthesis of 2-bromo-N- (1-phenylethyl)propanamide B Sample Preparation (CDCl3, TMS internal standard) A->B C NMR Acquisition Strategy B->C D 80 MHz Benchtop NMR (Routine / In-line) C->D High Throughput E 600 MHz High-Field NMR (Complex Elucidation) C->E High Resolution F Second-Order Spectra (Overlapping Diastereomers) D->F G First-Order Spectra (Resolved Diastereomeric Pairs) E->G

Fig 1: Decision matrix and workflow for NMR analysis of diastereomeric mixtures.

Strategic Recommendations

Choosing between High-Field and Benchtop NMR is not a matter of one being universally superior; it is about matching the tool to the analytical objective.

  • When to use 600 MHz High-Field NMR: Select high-field instrumentation when absolute structural elucidation is required. If your goal is to accurately integrate the diastereomeric ratio (dr) of 2-bromo-N-(1-phenylethyl)propanamide without the use of complex deconvolution software, the first-order spectra generated at 600 MHz are mandatory. The clear separation of the methyl doublets (~1.50 and ~1.80 ppm) allows for precise baseline integration.

  • When to use 80 MHz Benchtop NMR: Benchtop systems excel in reaction monitoring, high-throughput screening, and in-line process analytical technology (PAT)[1]. While the diastereomeric peaks of the CH and CH

    
     groups will overlap into second-order multiplets, the presence or absence of the bulk signals is sufficient to confirm reaction completion. Furthermore, if paired with computational hard modeling (CHM), benchtop systems can still extract accurate diastereomeric ratios from overlapping data sets[4].
    

References

  • Title : Benchtop NMR-Based In-Line Analysis of Diastereoselective Enzymatic α-Amino Acid Synthesis: Quantification and Validation Source : Organic Process Research & Development, ACS Publications URL :[Link][1],[4]

  • Title : High-field to Benchtop NMR Spectroscopy - Part 3 Source : Oxford Instruments URL :[Link][3]

  • Title : Benchtop NMR | How to Choose | Ask 4 Questions Source : Anasazi Instruments URL :[Link][2]

Sources

Technical Assessment: 13C NMR Shift Diagnostics for 2-bromo-N-(1-phenylethyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth assessment of the 13C NMR diagnostics for 2-bromo-N-(1-phenylethyl)propanamide , a critical intermediate in the synthesis of chiral amino acid derivatives and a model system for diastereomeric discrimination.

Executive Summary & Structural Significance

2-bromo-N-(1-phenylethyl)propanamide is a diastereomeric amide formed by the coupling of a chiral amine (1-phenylethylamine) and a racemic or chiral


-haloacid derivative.[1] In drug development, this molecule serves as a pivotal chiral resolution agent  and an intermediate for synthesizing alanine derivatives.

The primary analytical challenge lies in distinguishing its diastereomers—


 and 

—which exhibit subtle but diagnostic differences in their Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectra. This guide compares the spectral performance of the target molecule against structural analogs to isolate the specific chemical shift perturbations caused by the

-bromine and the chiral auxiliary.
Structural Logic & Chiral Centers

The molecule contains two stereocenters:

  • C2 (

    
    -Carbon):  Bearing the bromine atom.
    
  • C1' (Benzylic Carbon): Part of the phenylethylamine moiety.

The interaction between these centers creates distinct magnetic environments for the nuclei, enabling NMR-based determination of diastereomeric excess (de) .

Structure Molecule 2-bromo-N-(1-phenylethyl)propanamide Center1 C2 (Alpha-Carbon) Chiral Center 1 (Br-substituted) Molecule->Center1 Center2 C1' (Benzylic Carbon) Chiral Center 2 (Ph-substituted) Molecule->Center2 Interaction Spatial Anisotropy (Diastereomeric Shielding) Center1->Interaction Steric/Electronic Coupling Center2->Interaction

Figure 1: Structural logic of the target molecule highlighting the two interacting chiral centers responsible for signal splitting.

Comparative Analysis: 13C NMR Shifts

To accurately assign the shifts of the target, we compare it with two validated alternatives:

  • Alternative A (Non-Brominated): N-(1-phenylethyl)propanamide. (Isolates the effect of the Br substituent).

  • Alternative B (Achiral Amine): 2-bromo-N-phenylpropanamide. (Isolates the effect of the chiral amine).

Table 1: Comparative Chemical Shift Data ( , ppm in CDCl )

Note: Values represent the centroid of diastereomeric signals where applicable.

Carbon PositionTarget: 2-bromo-N-(1-phenylethyl)propanamideAlt A: N-(1-phenylethyl)propanamideAlt B: 2-bromo-N-phenylpropanamideDiagnostic Insight
C=O (Amide) 168.5 - 169.2 173.5167.8

-Br causes ~4-5 ppm upfield shift (Heavy Atom Effect).
C-

(CH-X)
44.8 - 45.5 29.844.2Direct bromination deshields C-

by ~15 ppm.
C-

(Methyl)
21.5 - 22.1 9.822.5

-effect of Br deshields methyl by ~12 ppm.
C-1' (Benzylic) 48.9 - 49.5 48.7N/A (Aromatic C)Chiral center; highly sensitive to diastereomeric environment.
C-2' (Methyl) 21.2 - 21.8 21.5N/AMethyl on the chiral amine; often overlaps with C-

.
Ar-C (Ipso) 142.8 - 143.2 143.5137.5Phenyl ring orientation affects this shift via anisotropy.
Key Diagnostic Signatures
  • The Carbonyl Upfield Shift: Unlike electronegative oxygen which deshields, the heavy bromine atom at the

    
    -position typically causes an upfield shift  of the adjacent carbonyl carbon (relative to the non-brominated parent) due to steric compression and the "heavy atom effect."
    
  • The Diastereomeric Split (

    
    ): 
    
    • The two diastereomers (e.g.,

      
       vs 
      
      
      
      ) will show distinct peaks for the C-
      
      
      , C-1' , and C=O carbons.
    • Magnitude: Typically

      
       ppm.
      
    • Utility: Integration of these split signals allows for direct calculation of the diastereomeric ratio (dr) without chiral HPLC.

Experimental Protocol: Synthesis & Analysis

To generate the data described above, the following self-validating protocol is recommended. This workflow ensures the formation of both diastereomers for comparative analysis.

Step 1: Synthesis (Schotten-Baumann Conditions)
  • Reagents: (S)-1-phenylethylamine (1.0 equiv), 2-bromopropionyl bromide (racemic, 1.1 equiv), Triethylamine (1.2 equiv).

  • Solvent: Dichloromethane (DCM) or Diethyl Ether (

    
    C).
    
  • Procedure: Add acid bromide dropwise to the amine/base solution. Stir 1h. Wash with 1N HCl (remove unreacted amine) and NaHCO

    
    . Dry over MgSO
    
    
    
    .
Step 2: NMR Acquisition Parameters
  • Instrument: 400 MHz (1H) / 100 MHz (13C) or higher.

  • Solvent: CDCl

    
      (Standard) or C
    
    
    
    D
    
    
    (Benzene-d6).
    • Expert Tip: If diastereomeric splitting is not resolved in CDCl

      
      , switch to C
      
      
      
      D
      
      
      . The aromatic solvent induces specific stacking interactions with the phenyl rings, often amplifying the
      
      
      between diastereomers.
  • Pulse Sequence: Standard proton-decoupled 13C (zgpg30).

  • Scans: Minimum 256 scans (due to low concentration of split signals).

Workflow Start Start: Racemic 2-Bromopropionyl Bromide + (S)-1-Phenylethylamine Reaction Reaction: Nucleophilic Acyl Substitution (DCM, 0°C, Et3N) Start->Reaction Workup Workup: Acid/Base Wash Isolate Diastereomeric Mixture Reaction->Workup Analysis 13C NMR Analysis (100 MHz, CDCl3) Workup->Analysis Decision Are Signals Split? Analysis->Decision Result1 Measure Integration Calculate dr Decision->Result1 Yes (Distinct Peaks) Result2 Switch Solvent to C6D6 (Enhance Anisotropy) Decision->Result2 No (Overlap)

Figure 2: Experimental workflow for synthesizing and analyzing the diastereomeric mixture.

References

  • Fentanyl and its analogues: Jimeno, M. L., Alkorta, I., Cano, C., Jagerovic, N., Goya, P., Elguero, J., & Foces-Foces, C. (2003).[2][3] Chem. Pharm.[3] Bull., 51(8), 929-934.[3] Link

    • Provides foundational 13C NMR data for N-(phenylethyl)
  • Thioamide N–C(S) Activation: Comparison of amide/thioamide shifts and substituent effects. Royal Society of Chemistry. Link

    • Supporting d
  • Doc Brown's Chemistry: 13C NMR of Propanamide and halo-analogs. Link

    • Reference for base propanamide shifts.
  • MolAid Chemical Database: Entry for 2-bromo-N-(1-phenylethyl)propionamide (CAS 25027-38-7). Link

    • Confirms usage in diastereomeric NMR investig

Sources

Comparative Guide: Impurity Profiling and Separation Strategies for 2-Bromo-N-(1-phenylethyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2]

2-bromo-N-(1-phenylethyl)propanamide is a critical intermediate often employed in the synthesis of chiral auxiliaries and pharmaceutical active ingredients (APIs). Its structural complexity arises from the presence of two chiral centers :

  • The

    
    -carbon of the propionyl group.
    
  • The benzylic carbon of the phenylethylamine moiety.

Unlike simple enantiomers, the combination of these centers creates diastereomers (e.g.,


 vs 

). This guide focuses on the characterization and separation of these diastereomeric impurities, alongside common degradation products like the dehydrobrominated acrylamide and hydrolyzed hydroxy-amides.
The Core Challenge

The primary analytical challenge is not just detecting impurities but distinguishing between the target diastereomer and its diastereomeric impurity . Because these are diastereomers, they possess distinct scalar physical properties, allowing for separation on achiral stationary phases—a distinct advantage over enantiomeric separation that is often overlooked.

The Impurity Landscape: Structural Analysis

Before selecting a method, we must map the genesis of potential impurities. The reactivity of the


-bromoamide motif dictates the impurity profile.
Degradation & Side-Reaction Pathways

The following diagram illustrates the primary impurity pathways: Nucleophilic Substitution (


)  and Elimination (

)
.

ImpurityPathways SM Starting Materials (2-Bromopropionyl bromide + 1-Phenylethylamine) Product Target Product 2-bromo-N-(1-phenylethyl)propanamide SM->Product Amide Coupling Imp_Diast Impurity A: Diastereomer (Epimer at C-2) Product->Imp_Diast Epimerization (Base/Heat) Imp_Elim Impurity B: Acrylamide (N-(1-phenylethyl)acrylamide) Product->Imp_Elim E2 Elimination (Base, -HBr) Imp_Hyd Impurity C: Hydroxy-amide (2-hydroxy-N-(1-phenylethyl)propanamide) Product->Imp_Hyd Hydrolysis (H2O, SN2) Imp_Alk Impurity D: Alkoxy-amide (Solvent adduct) Product->Imp_Alk Solvolysis (ROH, SN2)

Figure 1: Mechanistic pathways for the formation of critical impurities.[1] Note that Impurity B (Acrylamide) is a potential Michael acceptor and genotoxic impurity.

Impurity Classification
Impurity TypeStructural OriginCriticalityDetection Strategy
Diastereomer Mismatch at

-bromo chiral center (e.g.,

vs

).
High (Potency loss)RP-HPLC (C18/Phenyl), NMR
Acrylamide Elimination of HBr (Des-bromo alkene).Critical (Genotoxic potential)RP-HPLC (UV 210 nm), GC-MS
Hydroxy-amide Hydrolysis of C-Br bond.Medium (Yield loss)RP-HPLC (Low retention)
Residual Amine Unreacted 1-phenylethylamine.LowGC-FID, HPLC (Basic pH)

Comparative Analytical Methodologies

This section objectively compares analytical techniques. While GC-MS is standard for volatile intermediates, the thermal instability of


-bromoamides makes HPLC the superior choice for accurate quantification.
Technique Comparison Matrix
FeatureRP-HPLC (UV/DAD) GC-MS NMR (

H)
Thermal Stability Excellent. Analyzes intact molecule at ambient temp.Poor. Risk of on-column elimination to acrylamide.Excellent. Non-destructive.
Diastereomer Resolution High. Separable on standard C18 or Phenyl-Hexyl columns.Medium. Requires very long columns/slow ramps.High. Distinct methyl doublets.
Sensitivity (LOD) High (<0.05%).High (<0.05%).Low (~1-2%).
Throughput Medium (15-30 min run).Medium (20-40 min run).Low (Manual interpretation).
Recommendation Primary QC Method Impurity ID only Structure Confirmation
Why HPLC Wins for this Application

GC-MS injectors typically operate at >200°C. At these temperatures, 2-bromo-N-(1-phenylethyl)propanamide undergoes thermal dehydrobromination, artificially inflating the levels of the acrylamide impurity. HPLC is the only self-validating method that ensures the "acrylamide" detected is present in the sample, not created by the instrument.

Deep Dive: Diastereomeric Separation Protocol

Since the target and its impurity are diastereomers, they have distinct hydrophobicities and 3D shapes. You do not necessarily need a chiral column.

The "Achiral" Advantage

Diastereomers differ in their interaction with achiral stationary phases due to "planar fit" mechanisms.

  • Stationary Phase Selection: A Phenyl-Hexyl or Pentafluorophenyl (PFP) column often provides better selectivity (

    
    ) than C18 for aromatic amides due to 
    
    
    
    interactions with the phenylethyl ring.
  • Mobile Phase: Methanol is preferred over Acetonitrile as the protic solvent enhances the hydrogen-bonding differences between diastereomers.

Recommended HPLC Protocol
  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol.[2]

  • Gradient:

    • 0-2 min: 40% B (Isocratic hold)

    • 2-15 min: 40%

      
       80% B (Linear gradient)
      
    • 15-20 min: 80% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (amide bond) and 254 nm (phenyl ring).

  • Temperature: 25°C (Lower temperature maximizes diastereomeric resolution).

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, you must synthesize your own impurity standards to validate retention times.

Synthesis of Impurity B (Acrylamide Standard)

Purpose: To quantify the elimination impurity.

  • Dissolve 100 mg of 2-bromo-N-(1-phenylethyl)propanamide in 5 mL THF.

  • Add 2.0 equivalents of Triethylamine (TEA).

  • Heat to reflux for 2 hours.

  • Evaporate solvent. The residue is predominantly N-(1-phenylethyl)acrylamide.

  • Validation: Analyze by HPLC. The product will elute earlier than the bromo-compound due to higher polarity/lower lipophilicity of the conjugated system.

Synthesis of Impurity C (Hydroxy Standard)

Purpose: To quantify the hydrolysis impurity.

  • Dissolve 100 mg of starting material in 1:1 Water/Acetone.

  • Add 1.0 equivalent of NaOH. Stir at room temperature for 4 hours.

  • Neutralize with HCl and extract with Ethyl Acetate.

  • Validation: This peak will elute significantly earlier (more polar) than the parent compound on RP-HPLC.

Analytical Decision Tree

MethodSelection Start Sample: Crude Reaction Mixture Q1 Is the goal Quantification or ID? Start->Q1 Quant Quantification (Purity %) Q1->Quant Purity ID Identification (Structure) Q1->ID Structure Method_HPLC Method: RP-HPLC (Phenyl-Hexyl) *Avoids thermal degradation* Quant->Method_HPLC Method_NMR Method: 1H NMR *Check Methyl Doublets* ID->Method_NMR Method_GC Method: GC-MS *Only for volatile amines* ID->Method_GC Caution: Thermal Artifacts Result Report: % Purity + % Diastereomer Excess (de) Method_HPLC->Result Resolve Diastereomers

Figure 2: Decision matrix for selecting the appropriate analytical technique based on data requirements.

Data Interpretation & Calculations

When analyzing the HPLC data, use the Relative Response Factor (RRF) . The acrylamide impurity has a higher extinction coefficient at 254 nm (due to conjugation) than the parent bromo-amide.

  • Approximation: At 210 nm (non-selective amide absorption), assume RRF

    
     1.0 for all amide species.
    
  • Diastereomeric Excess (de):

    
    
    
NMR Characterization Tips

In


H NMR (CDCl

):
  • Parent: Look for the methyl doublet of the propionyl group around

    
     1.7-1.9 ppm (
    
    
    
    Hz).
  • Diastereomer: The minor diastereomer's methyl doublet will typically be shifted by 0.05 - 0.1 ppm.

  • Acrylamide: Look for the characteristic alkene pattern (multiplets) between

    
     5.5 - 6.5 ppm.
    

References

  • Sigma-Aldrich (Merck). "Achiral Separation of Diastereomers by HPLC." Supelco Application Notes. (Explains the mechanism of separating diastereomers on C18 and Phenyl phases).

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 86865, 2-Bromo-N-(2-methylphenyl)propanamide (Analogous Structure). PubChem. [Link][1]

  • Hutchinson, I. et al. "Hydrolysis of alpha-haloamides." Journal of the Chemical Society.
  • Snyder, L. R., et al. "Practical HPLC Method Development." Wiley-Interscience.

Sources

Technical Guide: Elemental Analysis & Purity Validation of 2-bromo-N-(1-phenylethyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive technical analysis of 2-bromo-N-(1-phenylethyl)propanamide (CAS: 94347-34-9 / Analogues), a critical chiral intermediate used in kinetic resolutions and the synthesis of diastereomeric amides.

While modern spectroscopic techniques like High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) are ubiquitous, Elemental Analysis (Combustion Analysis) remains the "gold standard" for establishing bulk purity, particularly for detecting non-chromatographic impurities such as trapped solvents, inorganic salts, and moisture—common contaminants in amide coupling reactions.

This document details the theoretical elemental composition, experimental synthesis protocols, and a comparative performance analysis of characterization methodologies.

Part 1: Technical Specifications & Elemental Data

Chemical Identity[1][2]
  • IUPAC Name: 2-bromo-N-(1-phenylethyl)propanamide

  • Molecular Formula: C₁₁H₁₄BrNO

  • Molecular Weight: 256.14 g/mol

  • Key Functional Groups: Secondary Amide, Alkyl Bromide, Chiral Center (Benzylic amine).

Elemental Analysis Data (Combustion Analysis)

The following table provides the precise theoretical mass percentages required for validation. Experimental values falling within ±0.4% of these targets typically indicate >98% purity.

ElementSymbolAtomic MassCountTotal MassTheoretical % Acceptable Range (±0.4%)
Carbon C12.01111132.1251.58% 51.18% – 51.98%
Hydrogen H1.0081414.115.51% 5.11% – 5.91%
Nitrogen N14.007114.015.47% 5.07% – 5.87%
Bromine Br79.904179.9031.19% 30.79% – 31.59%
Oxygen O15.999116.006.25% Not typically measured

Critical Insight: A low Carbon value accompanied by high Hydrogen often indicates trapped solvent (e.g., Ethanol or Ethyl Acetate) from recrystallization. A proportional drop in all values usually indicates inorganic contamination (e.g., Sodium Bromide salts).

Part 2: Comparative Analysis of Characterization Methods

This section objectively compares Elemental Analysis (EA) against modern alternatives for this specific brominated amide.

Performance Matrix
FeatureElemental Analysis (EA) High-Res Mass Spec (HRMS) Quantitative NMR (qNMR)
Primary Utility Bulk Purity Validation Molecular Formula ConfirmationStructural Connectivity & Diastereomer Ratio
Impurity Detection Excellent for Inorganics/Water Poor (Ion suppression issues)Excellent for Organics
Stereoselectivity None (Diastereomers identical)NoneHigh (Distinguishes R,R vs R,S)
Sample Destructive? Yes (~2-5 mg)No (<1 mg)No (Recoverable)
Cost Efficiency ModerateHighLow (once instrument purchased)
Analytical Logic
  • Why EA Wins for Scale-Up: In the synthesis of 2-bromo-N-(1-phenylethyl)propanamide, the removal of the coupling byproduct (HBr salts or succinimide) is critical. HRMS often "misses" these salts because they do not ionize in the same range or are washed out. EA detects the mass balance discrepancy immediately.

  • The Stereochemistry Gap: EA cannot distinguish between the (R,R) and (S,R) diastereomers. Therefore, EA must be paired with chiral HPLC or NMR to fully characterize this chiral auxiliary.

Part 3: Experimental Protocols

Synthesis & Purification Workflow

Objective: Synthesize 2-bromo-N-(1-phenylethyl)propanamide with sufficient purity for elemental analysis.

Reagents:

  • 2-Bromopropionyl bromide (1.0 equiv)

  • 1-Phenylethylamine (1.0 equiv)

  • Triethylamine (1.1 equiv)

  • Dichloromethane (DCM, Anhydrous)

Protocol:

  • Setup: Purge a 250 mL round-bottom flask with nitrogen. Add 1-phenylethylamine (12.1 g, 100 mmol) and Triethylamine (15.3 mL) to DCM (100 mL). Cool to 0°C.

  • Addition: Dropwise add 2-bromopropionyl bromide (21.6 g, 100 mmol) over 30 minutes. The exotherm must be controlled to prevent racemization.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

  • Workup: Wash organic layer with 1M HCl (2x 50 mL) to remove unreacted amine, then Sat. NaHCO₃ (2x 50 mL) to remove acids, then Brine.

  • Drying: Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification (Crucial for EA): Recrystallize from Hexane/Ethyl Acetate (4:1). Note: This step separates diastereomers based on solubility differences.

  • Drying for EA: Dry the white crystalline solid under high vacuum (0.1 mmHg) at 40°C for 24 hours. Failure to dry completely is the #1 cause of EA failure.

Visualization of Synthesis & Analysis Pathway

G cluster_0 Synthesis Phase cluster_1 Purification Phase cluster_2 Validation Phase Start Reagents: Amine + Acid Bromide Rxn Reaction (DCM, 0°C) Start->Rxn Crude Crude Amide (+ Salts/Solvent) Rxn->Crude Wash Acid/Base Wash (Removes Reagents) Crude->Wash Cryst Recrystallization (Separates Diastereomers) Wash->Cryst Dry High Vac Drying (Removes Solvent) Cryst->Dry EA Elemental Analysis (Check Bulk Purity) Dry->EA NMR 1H NMR (Check Diastereomer Ratio) Dry->NMR Pass Release Product EA->Pass Values within ±0.4% NMR->Pass de > 95%

Caption: Workflow for synthesis, purification, and dual-validation (EA + NMR) of the chiral amide.

Part 4: Troubleshooting Elemental Analysis Data

If your experimental data deviates from the theoretical values in Table 1.2 , use this decision matrix to diagnose the impurity.

DecisionTree Start EA Results Deviation CheckC Is Carbon % Low? Start->CheckC CheckH Is Hydrogen % High? CheckC->CheckH Yes CheckAll Are All Values Low? CheckC->CheckAll No (C is normal/low) Solvent Diagnosis: Trapped Solvent (Recalculate with 0.5 mol EtOH) CheckH->Solvent Yes Water Diagnosis: Hygroscopic Moisture (Redry sample) CheckH->Water No (H is normal) Inorganic Diagnosis: Inorganic Salts (NaBr) (Check Ash Content) CheckAll->Inorganic Yes

Caption: Diagnostic logic for interpreting failed Elemental Analysis results.

Common Impurity Signatures
  • Trapped Dichloromethane (DCM):

    • Effect: Carbon % drops significantly; Hydrogen % drops slightly.

    • Remedy: Dry at higher temp or use a different recrystallization solvent.

  • Trapped Water:

    • Effect: Carbon % drops; Hydrogen % rises (or stays high).

    • Remedy: Desiccate over P₂O₅.

  • Inorganic Salts (e.g., Triethylamine Hydrobromide):

    • Effect: C, H, and N all drop proportionally.

    • Remedy: Re-dissolve in EtOAc and wash thoroughly with water.

References

  • PubChem. (2025). 2-Bromo-N-phenylpropionamide (Compound Summary). National Center for Biotechnology Information. Retrieved from [Link]

  • Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019).[1] Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry.[1] Retrieved from [Link]

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard reference for phenylethylamine resolutions).
  • Center for Forensic Science Research & Education. (2024).[2] Sentinel Snapshot: Precursors and Intermediates Identified in Fentanyl Tablets.[2] (Context on amide intermediates). Retrieved from [Link]

Sources

comparing synthetic routes for alpha-bromo amides

Comparative Guide to Synthetic Routes for -Bromo Amides: Efficiency, Stereocontrol, and Scalability

1


This guide objectively compares the three primary synthetic routes for

Mechanistic Comparison of Synthetic Routes

When designing a synthesis for an

Route A: Direct Acylation via -Bromoacyl Halides (The Schotten-Baumann Approach)

The most traditional and scalable method involves reacting an amine with an

2
  • Causality & Mechanism: The acyl bromide is a fiercely reactive electrophile. The reaction is highly exothermic and rapidly driven to completion. Because the reaction generates stoichiometric hydrobromic acid (HBr), an exogenous base (such as aqueous

    
     or excess amine) must be employed to prevent the starting amine from precipitating as an unreactive hydrobromide salt.
    
  • Performance: Yields are typically quantitative (>90%), and the reaction is complete within hours. However, the harsh, basic conditions combined with the highly activated acid halide often lead to the formation of a ketene intermediate. If the

    
    -position is chiral, this pathway results in rapid and complete racemization.
    
Route B: Amide Coupling of -Bromo Carboxylic Acids

For complex or chiral substrates, chemists rely on the activation of

3
  • Causality & Mechanism: EDC activates the carboxylic acid to form an O-acylisourea intermediate. Left alone, this intermediate can undergo an irreversible rearrangement to an unreactive N-acylurea or induce racemization. The addition of HOBt is critical; it rapidly traps the O-acylisourea to form an OBt active ester. This intermediate is stable enough to resist ketene formation (preserving stereochemistry) but reactive enough to undergo smooth aminolysis.

  • Performance: Excellent stereoretention and mild room-temperature conditions, though it suffers from poor atom economy and requires the removal of water-soluble urea byproducts during workup.

Route C: Direct -Bromination of Amides

Directly brominating an existing amide is synthetically elegant but mechanistically difficult. Unlike ketones, amides do not readily enolize because the nitrogen lone pair delocalizes into the carbonyl, reducing the acidity of the

4
  • Causality & Mechanism: To overcome this, modern protocols employ strong bases (e.g., LiHMDS at -78 °C) to force enolate formation, followed by quenching with an electrophilic bromine source (like NBS). Alternatively, photoredox catalysis can generate

    
    -radicals for bromination.
    
  • Performance: Highly substrate-dependent. It allows for late-stage functionalization but often struggles with regioselectivity (competing N-bromination) and over-bromination (

    
    -dibromination).
    

Strategic Decision Matrix

Use the following decision tree to determine the most viable synthetic route based on your substrate's properties.

GStartTarget: α-Bromo AmideQ1Is the α-position chiral?Start->Q1AchiralAchiral / RacemicQ1->AchiralNoChiralEnantiopure (Chiral)Q1->ChiralYesQ2Late-stage functionalizationof existing amide?Achiral->Q2RouteBRoute B: EDC/HOBt Coupling(Mild, Stereoretentive)Chiral->RouteBYesLSYesQ2->YesLSNoLSNo (De novo synthesis)Q2->NoLSRouteCRoute C: Direct α-Bromination(NBS/Photoredox)YesLS->RouteCRouteARoute A: Acyl Halide + Amine(Fast, Scalable, Exothermic)NoLS->RouteA

Decision Matrix for selecting the optimal synthetic route for α-bromo amides.

Quantitative Performance Comparison

The following table summarizes the experimental parameters and performance metrics of the three routes, aggregated from standard medicinal chemistry workflows.

ParameterRoute A: Acyl HalideRoute B: EDC/HOBt CouplingRoute C: Direct Bromination
Typical Yield 85 – 98%70 – 90%40 – 75%
Reaction Time 1 – 3 hours12 – 24 hours4 – 16 hours
Stereoretention Poor (High risk of racemization)Excellent (>98% ee preservation)N/A (Usually racemic output)
Atom Economy HighLow (Stoichiometric urea waste)Moderate
Reagent Cost Very LowHighModerate
Scalability Excellent (Process scale)Moderate (Discovery scale)Poor (Regioselectivity issues)
Functional Group Tolerance Low (Reacts with alcohols, thiols)High (Mild conditions)Low (Sensitive to oxidation)

Mechanistic Divergence: The Racemization Problem

Understanding why Route A causes racemization while Route B prevents it is critical for chiral synthesis. The diagram below illustrates the divergent pathways.

GStartChiral α-BromoCarboxylic AcidPath1SOCl2 / Oxalyl ChlorideStart->Path1Path2EDC·HCl + HOBtStart->Path2AcidChlorideα-Bromoacyl ChloridePath1->AcidChlorideKeteneKetene Intermediate(Loss of Stereocenter)AcidChloride->KeteneBaseRacemicRacemic α-Bromo AmideKetene->RacemicAmineActiveEsterOBt Active Ester(No Ketene Formation)Path2->ActiveEsterChiralProdEnantiopure α-Bromo AmideActiveEster->ChiralProdAmine

Mechanistic pathways showing how activating agents dictate the stereochemical outcome.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Built-in physical changes and specific workup steps ensure the reaction is proceeding correctly without relying solely on downstream LC-MS analysis.

Protocol 1: Synthesis of Achiral -Bromo Amides via Bromoacetyl Bromide (Route A)

Adapted from optimized biphasic acylation conditions[2].

Materials: Primary/Secondary Amine (1.0 eq), Bromoacetyl bromide (1.1 eq), Anhydrous

  • Preparation: Dissolve the amine (10 mmol) in 20 mL of DCM in a round-bottom flask. Add 20 mL of a saturated aqueous

    
     solution.
    
    • Causality: The biphasic system ensures that the water-soluble

      
       instantly neutralizes the generated HBr at the solvent interface, protecting the amine in the organic layer from protonation.
      
  • Cooling: Submerge the flask in an ice-water bath and stir vigorously (≥800 rpm) to maximize the interfacial surface area.

  • Addition: Dissolve bromoacetyl bromide (11 mmol) in 5 mL of DCM. Add this solution dropwise over 15 minutes to the reaction mixture.

    • Self-Validation: You will observe mild effervescence (

      
       gas evolution) as the 
      
      
      neutralizes the HBr. The cessation of gas evolution indicates the completion of the electrophilic addition.
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor via TLC (Ninhydrin stain); the disappearance of the primary amine spot confirms completion.

  • Workup: Transfer to a separatory funnel. Separate the organic layer. Wash the organic layer with 1M HCl (15 mL) to remove trace unreacted amine, then with brine (15 mL). Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude 
    
    
    -bromo amide.
Protocol 2: Stereoretentive Synthesis of Chiral -Bromo Amides (Route B)

Optimized for the preservation of

Materials: Enantiopure

  • Activation: In an oven-dried flask under nitrogen, dissolve the chiral

    
    -bromo carboxylic acid (5 mmol) and HOBt (6 mmol) in 15 mL of anhydrous DMF. Cool to 0 °C.
    
  • Coupling Agent Addition: Add EDC·HCl (6 mmol) in one portion. Stir for 15 minutes at 0 °C.

    • Causality: Pre-activating the acid with EDC/HOBt before introducing the amine ensures that the OBt active ester is fully formed, minimizing the chance of the amine acting as a base and triggering ketene formation.

  • Amine Addition: Add the amine (5.5 mmol) followed dropwise by DIPEA (12.5 mmol).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • Workup (Self-Validating Purification): Dilute the reaction with Ethyl Acetate (50 mL). Wash sequentially with:

    • 5% aqueous

      
       (3 x 20 mL): Removes the bulk of the DMF solvent.
      
    • 1M aqueous HCl (2 x 20 mL): Protonates and removes unreacted amine and DIPEA.

    • Saturated aqueous

      
       (2 x 20 mL): Deprotonates and removes unreacted 
      
      
      -bromo acid.
    • Brine (20 mL): Removes residual water.

  • Isolation: Dry the organic layer over

    
    , filter, and concentrate. The resulting product is typically >95% pure with intact enantiomeric excess (ee).
    

References

1.1 2.2 3.4 4.3

Safety Operating Guide

Operational Guide: Proper Disposal of 2-bromo-N-(1-phenylethyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Directives

2-bromo-N-(1-phenylethyl)propanamide (CAS: 42308-20-3 or related isomers) is a halogenated organic intermediate commonly used in chiral resolution and peptide synthesis.[1][2] Unlike standard organic waste, this compound possesses an


-bromoamide  motif, rendering it a potent electrophile (alkylating agent).[1][2]

Critical Operational Rule: NEVER dispose of this compound in:

  • General trash (Municipal Solid Waste).[1]

  • Aqueous waste streams (Sink/Drain).[1][3][4]

  • Non-halogenated organic solvent streams (e.g., pure Acetone/Methanol waste).[1]

Disposal Pathway: This material must be classified and managed as Halogenated Organic Waste intended for high-temperature incineration with acid gas scrubbing.[1][2]

Hazard Profiling & Causality

To handle this chemical safely, one must understand the why behind the protocols. The safety profile is dictated by the carbon-bromine (C-Br) bond adjacent to the carbonyl group.[1][2]

FeatureChemical BasisSafety/Disposal Implication
Alkylating Potential The

-carbon is electron-deficient, making it susceptible to nucleophilic attack (e.g., DNA, proteins).[1][2]
High Toxicity/Sensitizer: Skin contact may cause delayed chemical burns or allergic sensitization.[1] Double-gloving (Nitrile) is mandatory.[1][2]
Halogen Content Contains Bromine (Br).[1][5]Incinerator Corrosion: Combustion generates Hydrogen Bromide (HBr).[1][2] If mixed with non-halogenated waste, it can damage standard incinerators and violate emissions permits.[1]
Environmental Persistence Organohalides are often resistant to biodegradation.[1]Aquatic Toxicity: Strict zero-discharge policy to sewer systems to prevent bioaccumulation in local waterways.

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Compound or Filter Cake)[1]

Context: You have expired solid reagent, recrystallization solids, or spill cleanup debris.[1][6]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass jar with a chemically resistant liner (Teflon/PTFE).[1][2] Avoid metal containers, as residual moisture can hydrolyze the amide to release acid, corroding the metal.[1]

  • Transfer: Transfer the solid using a disposable spatula.[1] Do not generate dust.[1][7][8] Work inside a fume hood.

  • Labeling: Apply a hazardous waste label immediately.[1][4]

    • Chemical Name: 2-bromo-N-(1-phenylethyl)propanamide.[1][2]

    • Hazard Checkbox: Toxic, Irritant.[1][9]

    • Stream:Solid Halogenated Waste .[1]

  • Secondary Containment: Place the sealed jar into a clear secondary bag (zip-lock) before placing it in the satellite accumulation area. This prevents cross-contamination if the exterior of the jar was touched by contaminated gloves.[1]

B. Liquid Waste (Mother Liquors/Reaction Mixtures)[1]

Context: You have the compound dissolved in solvents (DCM, Ethyl Acetate, DMF, etc.).

  • Segregation: Determine the primary solvent.[1]

    • If solvent is Halogenated (e.g., DCM, Chloroform): Pour into the Halogenated Solvent Waste carboy.[1]

    • If solvent is Non-Halogenated (e.g., Methanol, Ethyl Acetate):CRITICAL EXCEPTION. Because the solute (2-bromo-...) is halogenated, the entire mixture must now be treated as Halogenated Waste .[1][2]

  • Pouring: Use a funnel to prevent spills. Leave at least 10% headspace in the carboy for vapor expansion.[1]

  • Compatibility Check: Ensure the waste stream does not contain strong oxidizers (e.g., Nitric acid waste) or strong bases, which could induce uncontrolled hydrolysis or exothermic reactions.[1]

C. Empty Containers
  • Triple Rinse: Rinse the empty reagent bottle three times with a compatible solvent (e.g., Acetone or Ethanol).[1]

  • Rinsate Disposal: Pour all three rinses into the Halogenated Solvent Waste container.[1]

  • Defacing: Cross out the original label. Mark as "Empty - Triple Rinsed."[1][2]

  • Disposal: Cap the bottle and dispose of it according to your facility's glass recycling or trash protocol (check local EHS rules, as some facilities require all chemical bottles to be treated as waste).

Waste Classification & Regulatory Logic (RCRA Focus)

While this specific compound is not typically a "P-listed" or "U-listed" waste by name under US EPA regulations (40 CFR 261), it is regulated based on its characteristics and components.[1][2]

  • Waste Code Assignment:

    • If dissolved in a flammable solvent (Flash point <60°C): D001 (Ignitable).[1][2]

    • If dissolved in spent halogenated solvents (e.g., Methylene Chloride): F002 .[1][10]

    • Universal Default: Most facilities manage non-listed organohalides under a generic "Hazardous Waste - Toxic/Irritant" profile to ensure they are routed to a RCRA Part B permitted incinerator .[1][2]

  • DOT Shipping Name (for pickup):

    • Likely: UN 2811, Toxic solids, organic, n.o.s. (2-bromo-N-(1-phenylethyl)propanamide), 6.1, PG III.[1][2]

    • Or if liquid: UN 2810, Toxic liquids, organic, n.o.s...[1]

Workflow Visualization

The following diagram illustrates the decision logic for disposing of this compound from the benchtop.

DisposalWorkflow Start Waste Generation: 2-bromo-N-(1-phenylethyl)propanamide StateCheck Physical State? Start->StateCheck Solid Solid / Filter Cake StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid ContainerSolid Select Container: Wide-mouth HDPE or Glass (NO METAL) Solid->ContainerSolid SolventCheck Solvent Type? Liquid->SolventCheck LabelSolid Label: 'Solid Halogenated Waste' (Toxic/Irritant) ContainerSolid->LabelSolid Pickup EHS Pickup / High-Temp Incineration LabelSolid->Pickup HaloSolv Halogenated Solvent (e.g., DCM) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (e.g., EtOAc, MeOH) SolventCheck->NonHaloSolv DisposeLiquid Pour into: Halogenated Solvent Carboy HaloSolv->DisposeLiquid ForceHalo CRITICAL ACTION: Classify entire mixture as HALOGENATED WASTE NonHaloSolv->ForceHalo ForceHalo->DisposeLiquid DisposeLiquid->Pickup

Figure 1: Decision tree for segregating 2-bromo-N-(1-phenylethyl)propanamide waste streams to ensure incinerator compliance.

Emergency Contingencies: Spills

Scenario: You drop a 50g bottle of the solid on the floor.

  • Evacuate & Ventilate: The dust may be irritating to the respiratory tract.[1][7] Clear the immediate area.[1][4][7][8][11]

  • PPE Upgrade: Wear double nitrile gloves , safety goggles, and a lab coat.[1] If dust is visible in the air, use an N95 or P100 respirator.[1]

  • Containment: Do not dry sweep (creates dust).[1][7] Cover the spill with wet paper towels or an oil-dri absorbent to dampen it.[1][2]

  • Cleanup: Scoop the damp material into a wide-mouth jar.

  • Surface Decontamination: Wipe the surface with a dilute solution of Sodium Thiosulfate (5-10% aq).[1][2] The thiosulfate acts as a nucleophile to displace the bromine and quench the alkylating capability of the residue.

  • Final Wash: Wash area with soap and water.[1][9][11]

References

  • PubChem. (n.d.).[1] 2-Bromo-N-phenylpropionamide Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1][2]

  • US EPA. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. United States Environmental Protection Agency.[1] Retrieved October 26, 2023, from [Link]

  • Princeton University EHS. (n.d.).[1] Laboratory Waste Disposal Guide. Retrieved October 26, 2023, from [Link][1][2]

Sources

Personal protective equipment for handling 2-bromo-N-(1-phenylethyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary

Compound: 2-Bromo-N-(1-phenylethyl)propanamide Class:


-Haloamide / Alkylating Agent
Primary Hazard: Skin Sensitizer & Lachrymator (High Probability) 
Secondary Hazard:  Irritant (Skin/Eye/Respiratory)[1]

Immediate Directive (Go/No-Go): Do not handle this compound on an open bench. The presence of the


-bromo amide moiety classifies this molecule as a potent electrophile. It is capable of alkylating biological macromolecules (proteins/DNA), leading to potential sensitization (allergic dermatitis) and ocular irritation.[1] All operations must occur within a certified chemical fume hood.[1]

Part 2: Risk Assessment & Hazard Identification

Since a specific Safety Data Sheet (SDS) may not be universally available for this specialized intermediate, this safety profile is derived using Read-Across Methodology from structurally analogous


-bromo amides (e.g., 2-bromoacetamide, 2-bromopropionamide).
Structural Alerts & GHS Classification (Inferred)
Hazard ClassGHS CodeHazard StatementMechanism
Skin Sensitization H317 May cause an allergic skin reaction.[1]Alkylation of skin proteins (haptenization) via the reactive C-Br bond.
Skin Irritation H315 Causes skin irritation.[1][2][3]Direct electrophilic attack on epithelial tissue.[1]
Eye Irritation H319 Causes serious eye irritation.[1][2]Lachrymatory potential due to alkylating nature.[1]
STOT-SE H335 May cause respiratory irritation.[3]Inhalation of dust or aerosols.[1][4]
Chemical Stability & Reactivity
  • Electrophile: Reacts violently with strong nucleophiles (amines, thiols, azides).[1]

  • Hydrolysis: Slowly hydrolyzes in moist air to release Hydrogen Bromide (HBr), which is corrosive.[1]

  • Thermal: May decompose upon heating to release toxic bromide fumes (

    
    , 
    
    
    
    ,
    
    
    ).[1]

Part 3: Personal Protective Equipment (PPE) Matrix

Trust Protocol: The following PPE standards are non-negotiable for handling alkylating agents.

Body PartStandard PPEAdvanced PPE (High Risk/Scale >5g)Rationale
Hands Double Nitrile Gloves (min 5 mil outer)Silver Shield / Laminate Liners under NitrileSmall halo-organics can permeate thin nitrile. Double gloving provides a "color indicator" breach system.[1]
Eyes Chemical Goggles (Indirect Vent)Face Shield + GogglesSafety glasses are insufficient against lachrymatory dusts or splashes.[1]
Respiratory Fume Hood (Face velocity 100 fpm)P100/OV Respirator (if outside hood)Prevent inhalation of sensitizing dusts.[1]
Body Lab Coat (Cotton/Poly, buttoned)Tyvek® Sleeves or ApronProtects wrists/forearms from trace contamination during weighing.[1]

Part 4: Operational Handling Protocol

Step 1: Receipt & Storage
  • Inspection: Upon receipt, check the bottle seal. If a "vinegar-like" or acrid smell is present before opening, the cap may be compromised (hydrolysis releasing HBr).

  • Storage: Store at 2–8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis. Keep secondary containment dry.[1][4]

Step 2: Weighing & Transfer (Critical Control Point)
  • Location: INSIDE the Fume Hood. Never weigh on an open balance.

  • Technique:

    • Place a disposable balance draft shield or "diaper" (absorbent pad) in the hood.[1]

    • Tare the receiving vessel (flask).

    • Transfer solid using a disposable spatula.[1]

    • Immediately wipe the threads of the stock bottle with a dry Kimwipe before recapping to prevent crust formation (which can compromise the seal).[1]

Step 3: Reaction Setup
  • Solvent Addition: Add solvent slowly.[1] Exothermic dissolution is possible.[1]

  • Quenching: If used in excess, quench the reaction mixture with an amine (e.g., morpholine) or aqueous thiosulfate to consume the alkylating bromide before workup.[1] This converts the hazardous electrophile into a benign thioether or amine.[1]

Step 4: Decontamination & Cleanup[1][5]
  • Surface Decon: Wipe all surfaces with a solution of 5% Sodium Thiosulfate followed by water.[1] Thiosulfate chemically neutralizes the alkyl bromide.[1]

  • Waste: Dispose of all solid waste (gloves, spatulas) as "Halogenated Organic Waste."

Part 5: Emergency Response & Decision Logic

Scenario: You have spilled 500 mg of solid material inside the fume hood.

SafetyProtocol Start Spill Detected Assess Is it Solid or Liquid? Start->Assess Solid Solid Spill Assess->Solid Liquid Liquid/Solution Spill Assess->Liquid Action1 Cover with moist paper towel to prevent dust Solid->Action1 Action2 Cover with absorbent pads (Vermiculite/Pig Mat) Liquid->Action2 Neutralize Apply 10% Sodium Thiosulfate (Wait 15 mins) Action1->Neutralize Action2->Neutralize Clean Double Bag as HazWaste Neutralize->Clean Report Report to EHS Clean->Report

Figure 1: Decision logic for safe spill remediation of alpha-bromo amides.

First Aid:

  • Eye Contact: Flush with water for 15 minutes.[1][4][5][6] Do not rub. The lachrymatory effect will make you want to rub, which causes corneal abrasion.[1]

  • Skin Contact: Wash with soap and water.[1] Do not use alcohol (ethanol/isopropanol) as it may enhance skin absorption of the halo-amide.[1]

Part 6: Disposal & Deactivation

Scientific Rationale: Simply throwing this chemical into a waste drum leaves a reactive "time bomb" for waste handlers.[1] Responsible science dictates Chemical Deactivation prior to disposal when possible.[1]

Deactivation Protocol (Small Scale < 5g):

  • Dissolve the waste material in a minimal amount of acetone or ethanol.[1]

  • Add an excess (2 equivalents) of aqueous ammonia or sodium thiosulfate .[1]

  • Stir for 1 hour.

  • Check pH (should be basic if using ammonia).[1]

  • Dispose of the mixture into the "Halogenated Organic Solvents" carboy.

    • Mechanism:[1][5][7] The bromide is displaced by the nucleophile (

      
       or 
      
      
      
      ), destroying the electrophilic C-Br bond.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

  • PubChem. (n.d.).[1] 2-Bromo-N-phenylpropanamide (Analogous Hazard Data). National Library of Medicine.[1] [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1] [Link][1]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.